molecular formula C15H14Na2O8S2 B588118 Bisphenol A Bissulfate Disodium Salt CAS No. 10040-44-5

Bisphenol A Bissulfate Disodium Salt

Numéro de catalogue: B588118
Numéro CAS: 10040-44-5
Poids moléculaire: 432.369
Clé InChI: OAPPROYXVPMBRW-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bisphenol A Bissulfate Disodium Salt, also known as Bisphenol A Bissulfate Disodium Salt, is a useful research compound. Its molecular formula is C15H14Na2O8S2 and its molecular weight is 432.369. The purity is usually 95%.
BenchChem offers high-quality Bisphenol A Bissulfate Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bisphenol A Bissulfate Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPPROYXVPMBRW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742366
Record name Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10040-44-5
Record name Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and physical properties of Bisphenol A bissulfate disodium salt

Author: BenchChem Technical Support Team. Date: April 2026

The Hidden Activity of Phase II Metabolites: A Technical Whitepaper on Bisphenol A Bissulfate Disodium Salt

Executive Summary

In the fields of pharmacokinetics and environmental toxicology, the phase II metabolism of xenobiotics is frequently mischaracterized as a strictly deactivating process. Bisphenol A (BPA), a ubiquitous endocrine-disrupting chemical (EDC), undergoes extensive hepatic conjugation to form glucuronide and sulfate metabolites. Among these, Bisphenol A bissulfate disodium salt (BPADS) —the fully sulfonated, water-soluble salt of BPA—has historically been dismissed as a biologically inert excretory byproduct.

However, as a Senior Application Scientist specializing in metabolic profiling, I must emphasize that recent high-resolution bioassays and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analyses have redefined this compound. BPADS acts not only as a circulating reservoir that can be enzymatically reverted to free BPA, but it also exhibits intrinsic, rapid non-genomic estrogenic signaling capabilities[1]. This guide provides an in-depth technical analysis of the chemical structure, physical properties, and validated analytical methodologies for BPADS.

Chemical Structure & Physical Properties

The conversion of the highly lipophilic BPA parent molecule into a disulfate conjugate fundamentally alters its physicochemical behavior. The addition of two sulfate groups drastically increases the topological polar surface area, facilitating renal clearance. The disodium salt formulation of this conjugate is highly stable and provides the necessary aqueous solubility required for robust in vitro assay calibration and LC-MS/MS standard preparation.

Table 1: Quantitative Chemical and Physical Properties of BPADS

Property Value Causality / Significance
Chemical Name Bisphenol A bissulfate disodium salt Standardized nomenclature for the fully conjugated phase II salt.
IUPAC Name disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate Reflects the symmetrical sulfonation at both phenolic hydroxyls.
CAS Registry Number 10040-44-5 Critical identifier for sourcing high-purity analytical standards[2].
Molecular Formula C15H14Na2O8S2 The replacement of phenolic protons with sodium sulfate groups.
Molecular Weight 432.4 g/mol Significant mass shift (+204 Da from free BPA) used for MS detection[2].
Topological Polar Surface Area 150 Ų High polarity dictates the need for specialized extraction columns (e.g., HLB/WAX)[2].
Hydrogen Bond Donor Count 0 Complete sulfonation removes the hydroxyl donors present in free BPA.

| Hydrogen Bond Acceptor Count | 8 | High acceptor count drives strong interactions with aqueous biological matrices[2]. |

Biological Significance & Mechanistic Pathways

The traditional paradigm assumes that conjugation sterically hinders the molecule from binding to nuclear estrogen receptors (ERα/ERβ). While true for classical genomic pathways, BPADS bypasses this limitation through two distinct mechanisms:

  • Enzymatic Reactivation (The Reservoir Effect): Ubiquitous steroid sulfatases (STS) present in the liver, placenta, and target tissues can cleave the sulfate ester bonds, effectively regenerating free BPA at the tissue level.

  • Intrinsic Membrane Signaling: BPADS can directly interact with membrane-bound estrogen receptors (mERs). At trace concentrations, it triggers rapid, non-genomic signaling cascades, specifically the phospho-activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK)[1].

G BPA Free BPA (Lipophilic) Liver Hepatic Sulfonation (SULT Enzymes) BPA->Liver BPADS BPADS (Circulating Reservoir) Liver->BPADS Tissue Target Tissue (e.g., Prolactinoma) BPADS->Tissue Sulfatase Steroid Sulfatase (Cleavage) Tissue->Sulfatase Deconjugation MAPK Rapid Signaling (pERK / pJNK) Tissue->MAPK Intrinsic Activity (Membrane ER) Sulfatase->BPA Reactivation

Fig 1: Metabolic pathway and rapid non-genomic signaling cascade of BPADS.

Validated Experimental Methodologies

To ensure scientific integrity, protocols analyzing BPADS must be designed as self-validating systems. Below are the field-proven methodologies for quantifying and characterizing this metabolite.

Protocol A: Isotope-Dilution UHPLC-MS/MS Quantification in Biological Matrices

Direct analysis of intact conjugates avoids the artifacts introduced by enzymatic deconjugation (which only yields a "total BPA" measurement).

Step-by-Step Workflow:

  • Sample Spiking: Aliquot 1.0 mL of urine or serum. Spike with a heavy-labeled internal standard (e.g., BPA-d6-1S or 13C-labeled surrogate).

    • Causality: Biological matrices cause severe ion suppression in the Electrospray Ionization (ESI) source. A heavy-labeled standard co-elutes with the analyte, experiencing the exact same matrix effects, thereby self-validating the quantification[3].

  • Solid-Phase Extraction (SPE): Load the sample onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) or Weak Anion Exchange (WAX) polymeric cartridge.

    • Causality: The highly polar, anionic nature of the disulfate conjugate (TPSA 150 Ų) results in poor retention on standard non-polar C18 silica. Polymeric phases provide the necessary retention capacity to prevent analyte breakthrough[4].

  • Washing & Elution: Wash with 5% methanol in water to remove salts. Elute with 100% methanol containing 2% ammonium hydroxide.

  • Chromatography: Inject onto a UHPLC system equipped with a C18 column. Use a mobile phase of Water/Acetonitrile buffered with 10 mM ammonium acetate.

    • Causality: Ammonium acetate buffers the mobile phase to maintain the ionization of the sulfate groups without causing the ion-pairing suppression typically seen with stronger ion-pairing reagents.

  • Detection: Operate the mass spectrometer in ESI negative mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for the de-sodiated BPADS precursor ion[3].

Workflow Sample Biological Matrix (Urine/Serum) Spike Spike Internal Standard (Isotope Dilution) Sample->Spike SPE Solid-Phase Extraction (HLB / WAX Cartridge) Spike->SPE Wash Wash Steps (Remove Interferents) SPE->Wash Elute Elution (Methanol/Ammonia) Wash->Elute LCMS UHPLC-ESI(-)-MS/MS (MRM Mode) Elute->LCMS

Fig 2: Isotope-dilution LC-MS/MS workflow for BPADS extraction and analysis.

Protocol B: In Vitro Sulfatase Cleavage & Kinase Activation Assay

To prove that BPADS has intrinsic endocrine-disrupting properties, we must isolate its activity from that of free BPA generated by cellular enzymes.

Step-by-Step Workflow:

  • Cell Culture: Plate GH3/B6/F10 prolactinoma cells in a 96-well format and serum-starve for 24 hours to establish a baseline signaling state.

  • Inhibitor Pre-incubation: Treat cells with 10 nM STX-64 for 30 minutes prior to dosing.

    • Causality: STX-64 is an irreversible inhibitor of steroid sulfatase. By blocking the enzymatic deconjugation of BPADS back into free BPA, we isolate the intrinsic receptor-binding activity of the conjugate itself. This ensures the observed MAPK activation is not a false positive[1].

  • Compound Exposure: Dose the cells with BPADS at concentrations ranging from 10^-15 to 10^-7 M for exactly 5 minutes.

    • Causality: Classical genomic estrogen receptor responses take hours to manifest. A strict 5-minute exposure window specifically captures rapid, non-genomic signaling cascades initiated at the cell membrane[1].

  • Quantification: Fix the cells immediately and measure pERK and pJNK levels using a high-throughput fixed-cell plate immunoassay.

Conclusion

Bisphenol A bissulfate disodium salt is a highly polar, complex phase II metabolite that challenges classical toxicological assumptions. By employing rigorous, self-validating LC-MS/MS workflows and carefully controlled in vitro assays utilizing specific enzymatic inhibitors, researchers can accurately map both its systemic distribution and its potent, rapid estrogenic signaling capabilities. Understanding the dual nature of BPADS—as both a prodrug-like reservoir and an active signaling molecule—is paramount for accurate environmental risk assessment and endocrine drug development.

References

  • Title: Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | C15H14Na2O8S2 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Quantitative method for conjugated metabolites of bisphenol A and bisphenol S determination in food of animal origin by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed / NIH URL: [Link]

  • Title: Determination of free and conjugated forms of bisphenol A in human urine and serum by liquid chromatography-tandem mass spectrometry Source: PubMed / NIH URL: [Link]

  • Title: Rapid estrogenic signaling activities of the modified (chlorinated, sulfonated, and glucuronidated) endocrine disruptor bisphenol A Source: Taylor & Francis Online URL: [Link]

Sources

The Sulfation-Desulfation Axis: Pharmacokinetics of Bisphenol A Bissulfate Disodium Salt in Mammalian Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Bioanalytical Guide

Executive Summary

Bisphenol A (BPA) is a pervasive endocrine-disrupting chemical whose systemic toxicity is heavily dictated by its phase II metabolism. While historical pharmacokinetic (PK) models focused predominantly on BPA-glucuronide (BPA-G) as the primary clearance mechanism, recent advances have illuminated the critical role of the sulfation pathway[1].

Bisphenol A bissulfate disodium salt (CAS: 10040-44-5)[2], the highly soluble sodium salt of BPA disulfate, serves a dual purpose in modern pharmacology:

  • As a Biological Reservoir: In vivo, BPA-sulfate and bissulfate conjugates act as latent "Trojan Horses." Though biologically inactive in systemic circulation, they are transported to target tissues (e.g., placenta, breast tumors) where they undergo rapid deconjugation by local arylsulfatases, reactivating the estrogenic aglycone[3].

  • As an Analytical Gold Standard: In bioanalytical workflows, stable-isotope labeled forms (e.g., 13C12-BPA bissulfate disodium salt) are mandatory internal standards. They correct for severe matrix effects and prevent the misquantification of endogenous BPA caused by ubiquitous environmental contamination[4].

This guide deconstructs the pharmacokinetics of BPA bissulfate, detailing the mechanistic pathways, quantitative PK parameters, and self-validating analytical protocols required to study it in mammalian models.

Mechanistic Pharmacokinetics: The "Trojan Horse" Pathway

Following oral administration, BPA undergoes extensive first-pass metabolism in the gastrointestinal tract and liver[1]. The absolute bioavailability of unconjugated (aglycone) BPA is exceptionally low (<1%). Hepatic UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly convert the aglycone into highly polar, water-soluble conjugates[4].

While BPA-glucuronide is the dominant urinary metabolite, the sulfation pathway yields BPA monosulfate and BPA bissulfate[1]. The critical distinction lies in their tissue-level pharmacodynamics. Mammalian tissues such as the placenta, fetal liver, and specific estrogen-dependent tumors (e.g., MCF-7 breast cancer cells) highly express arylsulfatase C (estrone sulfatase)[3].

When circulating BPA-bissulfate reaches these microenvironments, it is actively desulfated. This localized reactivation circumvents hepatic clearance, allowing the active aglycone to bind to estrogen receptors (ERα/ERβ) and trigger rapid kinase signaling (e.g., ERK, JNK)[5].

G BPA Bisphenol A (Aglycone) Active Endocrine Disruptor BPAG BPA-Glucuronide Major Urinary Metabolite BPA->BPAG UGT Enzymes (Hepatic/Intestinal) BPAS BPA Bissulfate / Monosulfate Systemic Transport Form BPA->BPAS Sulfotransferases (SULT) (Hepatic) Receptor Estrogen Receptor (ER) Cellular Proliferation BPA->Receptor ER Binding Tissue Target Tissue (e.g., Breast Tumor) Arylsulfatase C Expression BPAS->Tissue Systemic Circulation Tissue->BPA Local Desulfation (Reactivation)

Hepatic phase II metabolism of BPA and subsequent tissue-specific reactivation via desulfation.

Quantitative Pharmacokinetic Profile in Mammalian Models

Understanding the PK profile requires distinguishing between the parent compound and its conjugates. Data derived from controlled human oral administration studies (e.g., 100 μg/kg bw dosing) reveal that phase II conjugates dictate the systemic exposure timeline[1].

Table 1: Comparative Pharmacokinetic Parameters of BPA and its Conjugates
Pharmacokinetic ParameterUnconjugated BPA (Aglycone)BPA-Glucuronide (BPA-G)BPA-Sulfate/Bissulfate
Tmax (Hours) 1.3 ± 0.52~1.1~1.1
Cmax (Normalized) 0.015 ng/mL per μg/kg bwDominant Fraction (>80%)Secondary Fraction (~10-15%)
Clearance Mechanism Rapid First-Pass HepaticRenal Excretion (Urine)Renal Excretion / Tissue Uptake
Systemic Bioavailability < 1%N/A (Metabolite)N/A (Metabolite)
Biological Activity High (ER Agonist)InactiveLatent (Requires Desulfation)

Data synthesized from high-sensitivity LC-MS/MS profiling of d6-BPA in non-pregnant adult models[1]. Note that in fetal and maternal models, the ratio of BPA-sulfate to BPA-glucuronide shifts significantly, with sulfates often becoming the dominant circulating metabolite due to immature fetal UGT expression.

Self-Validating Bioanalytical Protocol: LC-MS/MS Quantification

To accurately quantify BPA bissulfate in pharmacokinetic studies, researchers must overcome two critical failure points: ex vivo deconjugation (which artificially inflates aglycone measurements) and matrix ion suppression .

As a Senior Application Scientist, I mandate the following self-validating workflow. Every step is engineered with a specific causality to ensure data integrity[4].

Step-by-Step Methodology

Step 1: Matrix Collection and Enzymatic Quenching

  • Action: Collect whole blood or urine into pre-chilled tubes containing a proprietary inhibitor cocktail: STX-64 (arylsulfatase inhibitor) and D-glucaric acid-1,4-lactone (β-glucuronidase inhibitor)[5].

  • Causality: Mammalian blood and tissues contain high levels of endogenous deconjugating enzymes. Without immediate quenching, BPA-bissulfate will revert to aglycone BPA in the collection tube, destroying the true pharmacokinetic ratio.

Step 2: Internal Standard Spiking

  • Action: Spike the matrix with 10 ng/mL of 13C12-Bisphenol A Bissulfate Disodium Salt [2].

  • Causality: The disodium salt formulation is utilized because it guarantees 100% aqueous solubility without requiring organic solvents that might precipitate plasma proteins prematurely. The +12 Da mass shift of the 13C isotope allows the mass spectrometer to perfectly track extraction recovery and correct for matrix-induced ion suppression, creating a self-calibrating quantitative system.

Step 3: Solid Phase Extraction (SPE) via WAX

  • Action: Load the stabilized plasma onto a Weak Anion Exchange (WAX) SPE cartridge. Wash with 5% methanol, and elute with 2% ammonium hydroxide in methanol.

  • Causality: Standard reversed-phase (C18) extraction fails here. BPA bissulfate is permanently ionized and highly polar due to its dual sulfate groups. WAX chemistry exploits the negative charge of the sulfates, selectively retaining the conjugate while washing away neutral lipids and proteins.

Step 4: UPLC Separation and ESI- MS/MS Detection

  • Action: Separate analytes using a Biphenyl UPLC column. Detect via tandem mass spectrometry in Negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.

  • Causality: The biphenyl stationary phase provides critical pi-pi interactions required to resolve BPA-monosulfate from BPA-bissulfate. ESI- is mandatory because the sulfate groups readily yield stable [M−H]− and [M−2Na]2− precursor ions, maximizing detection sensitivity to the sub-ng/mL range.

G Sample 1. Matrix Collection (+ STX-64 Inhibitor) Spike 2. Isotope Spiking (13C12-BPA Bissulfate) Sample->Spike SPE 3. WAX SPE Cleanup (Isolate Polars) Spike->SPE LC 4. UPLC Separation (Biphenyl Column) SPE->LC MS 5. ESI- MS/MS (MRM Detection) LC->MS

Validated LC-MS/MS bioanalytical workflow utilizing 13C12-labeled internal standards.

Conclusion

The pharmacokinetics of Bisphenol A cannot be accurately modeled by observing the aglycone alone. BPA bissulfate disodium salt represents a critical node in endocrine disruptor research—both as a latent biological transport mechanism capable of reactivating in sensitive tissues, and as an indispensable analytical standard for rigorous LC-MS/MS bioanalysis. By enforcing strict enzymatic quenching and utilizing stable-isotope disodium salts, researchers can generate highly robust, self-validating pharmacokinetic data.

References

  • Thayer, K.A., et al. "Pharmacokinetics of Bisphenol A in Humans Following a Single Oral Administration." PMC / Environment International. Available at:[Link]

  • "A Role for Sulfation-Desulfation in the Uptake of Bisphenol A into Breast Tumor Cells." Chemistry & Biology / ResearchGate. Available at:[Link]

  • "Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives." PMC. Available at:[Link]

  • "Rapid estrogenic signaling activities of the modified (chlorinated, sulfonated, and glucuronidated) endocrine disruptor bisphenol A." ResearchGate. Available at:[Link]

  • "Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | C15H14Na2O8S2." PubChem. Available at:[Link]

Sources

Endocrine Disrupting Potential of Bisphenol A Bissulfate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Bisphenol A (BPA), a pervasive environmental contaminant, has been the subject of extensive research and regulatory scrutiny due to its established endocrine-disrupting properties. While the primary focus has been on the parent compound, the metabolic fate of BPA within biological systems presents a complex and nuanced picture. Hepatic sulfation represents a significant metabolic pathway for BPA, leading to the formation of BPA sulfates, including bisphenol A bissulfate. Historically considered inactive detoxification products, emerging evidence challenges this paradigm, suggesting that these sulfated derivatives may possess their own intrinsic biological activities or act as a reservoir for the parent compound through in-situ deconjugation. This technical guide provides an in-depth exploration of the endocrine-disrupting potential of BPA bissulfate derivatives, synthesizing current mechanistic understanding with practical, field-proven methodologies for their assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of endocrine-active compounds.

Introduction: The Evolving Landscape of Bisphenol A Metabolism and Activity

Bisphenol A is a well-documented endocrine-disrupting chemical (EDC) that exerts its effects by mimicking endogenous hormones, primarily estrogen. Its ability to bind to various nuclear receptors, including estrogen receptors (ERα and ERβ), the androgen receptor (AR), and thyroid hormone receptors, underlies its diverse physiological impacts. The widespread human exposure to BPA, primarily through dietary sources and consumer products, has raised significant public health concerns, leading to increased regulation and the development of BPA alternatives.

The biological activity of BPA is intricately linked to its metabolism. In humans and other mammals, BPA undergoes extensive phase II metabolism, primarily in the liver and gut, leading to the formation of more water-soluble conjugates that are readily excreted. The two principal metabolic pathways are glucuronidation and sulfation. While glucuronidation is often the predominant pathway, sulfation, mediated by sulfotransferase (SULT) enzymes, plays a crucial role in BPA detoxification, particularly in fetal tissues where glucuronidation capacity may be limited. This process yields BPA monosulfate and BPA bissulfate.

For a long time, these sulfated metabolites were considered biologically inert. However, this assumption is being increasingly questioned. Evidence suggests that BPA sulfates can be deconjugated back to the active parent BPA by sulfatase enzymes present in various tissues. This "reactivation" pathway could lead to prolonged or targeted exposure in specific tissues, potentially contributing to the observed in vivo potency of BPA, which can be greater than predicted by its in vitro receptor binding affinity alone. Furthermore, there is a growing interest in whether BPA bissulfate itself possesses any intrinsic endocrine-disrupting activity.

This guide will delve into the complexities of BPA bissulfate's endocrine potential, providing a comprehensive overview of its metabolic generation, potential mechanisms of action, and the state-of-the-art methodologies for its evaluation.

Metabolic Pathway: From Bisphenol A to its Bissulfate Derivative

The sulfation of BPA is a critical step in its biotransformation. This enzymatic process is catalyzed by a family of cytosolic sulfotransferases (SULTs), with SULT1A1 being a key enzyme involved in the sulfation of xenobiotics, including BPA.

The metabolic cascade can be visualized as follows:

BPA_Metabolism BPA Bisphenol A (BPA) BPA_mono BPA Monosulfate BPA->BPA_mono Sulfotransferase (SULT) BPA_bis BPA Bissulfate BPA_mono->BPA_bis Sulfotransferase (SULT) Excretion Urinary Excretion BPA_bis->Excretion

Caption: Metabolic sulfation pathway of Bisphenol A.

This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of BPA. The addition of one sulfate group results in BPA monosulfate, and the subsequent sulfation of the second hydroxyl group yields BPA bissulfate. The increased water solubility of these sulfated conjugates facilitates their elimination from the body, primarily through urine.

Mechanisms of Endocrine Disruption: A Multi-faceted Challenge

The endocrine-disrupting potential of BPA bissulfate derivatives can be conceptualized through three primary mechanisms:

3.1. Direct Receptor Interaction:

While BPA bissulfate exhibits significantly lower binding affinity for estrogen receptors compared to the parent BPA, the possibility of direct interaction cannot be entirely dismissed, especially at high concentrations or with other, less-studied nuclear receptors. The bulky and negatively charged sulfate groups are generally expected to hinder effective binding to the hydrophobic ligand-binding pocket of steroid receptors. However, in silico modeling and targeted in vitro binding assays are essential to definitively characterize any residual binding affinity.

3.2. The "Trojan Horse" Hypothesis: Deconjugation and Local Reactivation:

A more plausible and concerning mechanism is the potential for BPA bissulfate to act as a circulating reservoir for active BPA. Tissues expressing sulfatase enzymes can hydrolyze the sulfate conjugates, releasing free BPA locally. This is particularly relevant in hormone-responsive tissues, such as the breast and uterus, which are known to express steroid sulfatase. This localized "reactivation" could lead to higher effective concentrations of BPA at the target site than would be predicted from circulating levels of the free parent compound alone.

3.3. Altered Steroidogenesis and Metabolism:

Beyond direct receptor interactions, EDCs can disrupt the endocrine system by interfering with the synthesis, metabolism, and transport of endogenous hormones. It is conceivable that BPA bissulfate could interact with enzymes involved in steroidogenesis or with other metabolic pathways, thereby indirectly altering hormonal homeostasis. Investigating these possibilities requires a broader panel of assays that go beyond simple receptor binding.

Methodologies for Assessing Endocrine Disrupting Potential

A robust assessment of the endocrine-disrupting potential of BPA bissulfate requires a multi-tiered approach, combining in silico, in vitro, and potentially in vivo methodologies. The OECD has established a conceptual framework for testing and assessing endocrine disrupters, which provides a valuable roadmap for such investigations.

4.1. In Silico Approaches: Predictive Modeling

Computational methods offer a rapid and cost-effective initial screening of potential endocrine activity. Molecular docking simulations can predict the binding affinity of BPA bissulfate to a wide range of nuclear receptors. While these predictions require experimental validation, they can help prioritize which receptors to investigate in vitro.

Workflow for In Silico Assessment:

in_silico_workflow start Define Compound Structure (BPA Bissulfate) receptor_db Select Nuclear Receptor Target Database (e.g., ERα, ERβ, AR) start->receptor_db docking Molecular Docking Simulation receptor_db->docking scoring Calculate Binding Affinity (Docking Score) docking->scoring analysis Compare with Known Ligands (e.g., Estradiol, BPA) scoring->analysis prediction Predict Endocrine Disrupting Potential analysis->prediction

Caption: In silico workflow for predicting endocrine activity.

4.2. In Vitro Assays: Mechanistic Insights

In vitro assays are the cornerstone for characterizing the endocrine activity of a compound. A comprehensive assessment should include a battery of assays to investigate different mechanisms of action.

4.2.1. Receptor Binding Assays:

These assays directly measure the ability of a compound to bind to a specific nuclear receptor. Competitive binding assays, using a radiolabeled or fluorescently tagged ligand, are the gold standard.

Step-by-Step Protocol: Competitive Estrogen Receptor Binding Assay

  • Preparation of Receptor: Utilize purified recombinant human ERα or ERβ, or cell lysates from tissues known to express the receptors.

  • Radioligand: Use a high-affinity radiolabeled estrogen, such as [³H]-17β-estradiol.

  • Incubation: Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of the test compound (BPA bissulfate) and a known competitor (unlabeled 17β-estradiol) as a positive control.

  • Separation: Separate receptor-bound from unbound radioligand using methods like hydroxylapatite precipitation or filter binding.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

4.2.2. Reporter Gene Assays:

These cell-based assays measure the transcriptional activation of a receptor in response to a ligand. They provide a functional readout of receptor agonism or antagonism. The ER-CALUX (Estrogen Receptor-mediated Chemical Activated Luciferase gene eXpression) assay is a widely used and sensitive method.

Workflow for ER-CALUX Reporter Gene Assay:

er_calux_workflow start Seed ER-CALUX cells (e.g., U2-OS) in microplates treatment Treat cells with various concentrations of BPA bissulfate start->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells and add luciferin substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Determine EC50 (agonist) or IC50 (antagonist) measurement->analysis result Quantify estrogenic or anti-estrogenic activity analysis->result

Caption: Workflow for the ER-CALUX reporter gene assay.

4.2.3. Cell Proliferation Assays (E-Screen):

The E-Screen assay utilizes estrogen-responsive breast cancer cell lines, such as MCF-7, to assess the proliferative or anti-proliferative effects of a compound. An increase in cell number in the presence of the test compound indicates an estrogenic effect.

4.2.4. Steroidogenesis Assays:

To investigate the impact on hormone synthesis, the H295R steroidogenesis assay is a valuable tool. This assay uses a human adrenocortical carcinoma cell line that expresses all the key enzymes required for steroidogenesis. By measuring the levels of various steroid hormones in the cell culture medium after exposure to the test compound, one can identify disruptions in the steroidogenic pathway.

4.3. Investigating Deconjugation: The Key to the "Trojan Horse"

To test the hypothesis of local reactivation, it is crucial to assess the deconjugation of BPA bissulfate in relevant cell and tissue models.

Experimental Protocol: In Vitro Deconjugation Assay

  • Cell/Tissue Model: Use cell lines (e.g., MCF-7 breast cancer cells) or tissue homogenates (e.g., human placental or uterine tissue) known to express sulfatase activity.

  • Incubation: Incubate the cells or homogenates with a known concentration of BPA bissulfate for various time points.

  • Sample Preparation: At each time point, collect the cell culture medium and/or cell lysates. Perform a solid-phase extraction to separate the parent BPA from its sulfated metabolite.

  • Quantification: Analyze the concentrations of both BPA and BPA bissulfate using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: An increase in the concentration of free BPA over time, coupled with a decrease in BPA bissulfate, provides direct evidence of deconjugation.

Data Interpretation and Integrated Assessment

The data generated from this multi-pronged approach must be carefully integrated to form a comprehensive assessment of the endocrine-disrupting potential of BPA bissulfate.

Table 1: Hypothetical Data Summary for BPA Bissulfate Assessment

Assay TypeEndpointBPABPA Bissulfate
In Silico ERα Binding Score-8.5-4.2
ERβ Binding Score-8.1-3.9
In Vitro ERα Binding (IC50)5 µM> 100 µM
ERβ Binding (IC50)10 µM> 100 µM
ER-CALUX (EC50)1 µM> 50 µM
E-Screen (Proliferation)YesNo
H295R SteroidogenesisAlteredNo significant change
Deconjugation in MCF-7 cellsN/AYes, time-dependent increase in BPA

A weight-of-evidence approach should be employed, considering the consistency and concordance of the results across the different assays. For instance, a lack of direct receptor binding or activation by BPA bissulfate, coupled with evidence of its deconjugation to active BPA in a hormone-responsive cell line, would strongly support the "Trojan horse" mechanism of action.

Conclusion and Future Directions

The endocrine-disrupting potential of BPA bissulfate derivatives is a complex issue that extends beyond the traditional focus on the parent compound. While direct interaction with nuclear receptors appears to be minimal, the potential for these metabolites to serve as a pro-drug, delivering active BPA to target tissues through enzymatic deconjugation, warrants significant consideration. A thorough investigation, employing a combination of predictive in silico modeling and a battery of mechanistically diverse in vitro assays, is essential for a comprehensive risk assessment.

Future research should focus on:

  • Expanding the scope of nuclear receptors investigated: While estrogen receptors are a primary focus, the interaction of BPA bissulfate with other receptors, such as the peroxisome proliferator-activated receptors (PPARs) and orphan nuclear receptors, should be explored.

  • In vivo validation: Carefully designed animal studies are needed to confirm the in vivo relevance of the deconjugation pathway and its contribution to the overall endocrine-disrupting effects of BPA.

  • Human biomonitoring: More extensive human biomonitoring studies that separately quantify BPA and its various metabolites in different biological matrices are crucial for understanding human exposure and metabolic patterns.

By adopting a more holistic view of BPA metabolism and the potential bioactivity of its derivatives, the scientific community can develop a more accurate and predictive framework for assessing the risks associated with this ubiquitous environmental contaminant.

References

  • In silico profiling of endocrine-disrupting potential of bisphenol analogues and their halogenated transformation products - PubMed. (2023, March 15). Food and Chemical Toxicology, 173, 113623. [Link]

  • Estrogenic Activity Data Extraction and in Silico Prediction Show the Endocrine Disruption Potential of Bisphenol A Replacement Compounds | Chemical Research in Toxicology - ACS Publications. (2015, August 26). Chemical Research in Toxicology, 28(9), 1755-1764. [Link]

  • In silico profiling of endocrine-disrupting potential of bisphenol analogues and their halogenated transformation products | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • EDSP Test Guidelines and Guidance Document | US EPA. (2025, July 29). United States Environmental Protection Agency. [Link]

  • A role for sulfation-desulfation in the uptake of bisphenol a into breast tumor cells - PubMed. (2006, August 15). Endocrinology, 147(8), 3743-3751. [Link]

  • Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption | OECD. (2018, September 3). Organisation for Economic Co-operation and Development. [Link]

  • in vitro approach to test estrogen-like activity of six bisphenol a analogues - WUR eDepot. (n.d.). Wageningen University & Research. [Link]

  • Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC - NIH. (n.d.). Toxicological Sciences, 149(1), 195-205. [Link]

  • Guidance on Identifying Endocrine Disrupting Effects | ECETOC. (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • In silico analysis of endocrine-disrupting potential of triclosan, bisphenol A, and their analogs and derivatives - PubMed. (2024, August 11). Journal of Applied Toxicology, 44(12), 1897-1913. [Link]

  • Estrogenic Activity Data Extraction and in Silico Prediction Show the Endocrine Disruption Potential of Bisphenol A Replacement Compounds | Chemical Research in Toxicology. (2015, August 26). Chemical Research in Toxicology, 28(9), 1755-1764. [Link]

  • A Role for Sulfation-Desulfation in the Uptake of Bisphenol A into Breast Tumor Cells | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Endocrine disrupters | OECD. (n.d.). Organisation for Economic Co-operation and Development. [Link]

  • Endocrine Disruptor Screening and Testing Advisory Committee - NCBI - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Bisphenol A metabolism. In adults, bisphenol A is mainly metabolized to BPA-glucuronide (BPA-G) in the liver, and a smaller proportion in the

Baseline in vitro toxicity data for Bisphenol A bissulfate disodium salt

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Establishing Baseline In Vitro Toxicity for Bisphenol A bis(sulfate) Disodium Salt

Preamble: A Metabolite-Centric Approach to Toxicity Assessment

Bisphenol A (BPA) is a compound of significant public health interest due to its widespread use in consumer products and its established activity as an endocrine disruptor.[1][2] Consequently, its toxicological profile is extensively documented. The subject of this guide, Bisphenol A bis(sulfate) disodium salt, represents a major metabolic end-product of BPA in humans. In vivo, BPA is rapidly metabolized, primarily in the liver, through glucuronidation and, to a lesser extent, sulfation.[3][4] These phase II metabolic processes are generally considered detoxification pathways, converting the lipophilic parent compound into more water-soluble conjugates that are readily excreted.[3][5]

Direct toxicological data for Bisphenol A bis(sulfate) disodium salt is sparse in the public literature. Therefore, this guide adopts a metabolite-centric, foundational approach. We will establish the baseline in vitro toxicity profile by leveraging the comprehensive data available for the parent compound, BPA, and contextualizing it with the known effects of sulfation on its biological activity. The protocols detailed herein are designed to generate the core data required to scientifically validate the toxicological profile of this specific metabolite, focusing on the key endpoints of concern for bisphenols: cytotoxicity, genotoxicity, and endocrine disruption.

The Foundational Role of Sulfation in BPA Detoxification

The biotransformation of BPA to its sulfated conjugate is a critical step in its detoxification. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which are abundant in the liver.[3] The addition of two sulfate groups drastically increases the polarity and water solubility of the BPA molecule, which is expected to limit its ability to cross cell membranes and interact with intracellular receptors, such as the estrogen receptor.[5][6] Indeed, studies have demonstrated that BPA sulfates are not estrogen receptor α (ERα) agonists, effectively abolishing the primary endocrine-disrupting activity of the parent compound.[5][6][7]

BPA_Metabolism cluster_liver Hepatic Metabolism BPA Bisphenol A (BPA) (Lipophilic, Active) SULT Sulfotransferase (SULT) Enzymes + PAPS (Sulfate Donor) BPA->SULT BPAS Bisphenol A bis(sulfate) (Hydrophilic, Inactive) SULT->BPAS Sulfation (Detoxification)

Caption: Metabolic detoxification of Bisphenol A via sulfation.

Part 1: Foundational Cytotoxicity Assessment

Scientific Rationale

Before investigating complex mechanisms like genotoxicity or endocrine disruption, it is imperative to establish the baseline cytotoxicity of the test article. This initial screen determines the concentration range at which the compound kills cells through non-specific mechanisms. This data is crucial for two reasons:

  • Dose-Range Finding: It identifies the sub-lethal concentration range to be used in subsequent, more sensitive mechanistic assays, ensuring that observed effects are not simply a consequence of widespread cell death.

  • Baseline Toxicity: It provides a fundamental measure of the compound's toxicity, allowing for comparison with the parent compound and other analogues.

The Neutral Red Uptake (NRU) assay is a robust and widely used method for assessing cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

Objective: To determine the concentration of the test article that reduces the viability of a cultured mammalian cell line by 50% (IC50).

Materials:

  • Cell Line: Human liver hepatocellular carcinoma cells (HepG2) or other relevant cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.

  • Test Article: Bisphenol A bis(sulfate) disodium salt, dissolved in a suitable vehicle (e.g., sterile water or DMSO).

  • Reagents: Neutral Red solution, Desorb solution (e.g., 1% acetic acid, 50% ethanol in water).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare a serial dilution of the test article in culture medium. Remove the seeding medium from the cells and replace it with the medium containing various concentrations of the test article. Include vehicle-only controls. Incubate for a defined period (e.g., 24 or 48 hours).

  • Dye Incubation: After exposure, remove the treatment medium. Wash cells with Phosphate Buffered Saline (PBS). Add medium containing Neutral Red dye and incubate for approximately 3 hours. During this time, only viable cells will uptake the dye into their lysosomes.

  • Dye Extraction: Remove the dye-containing medium. Wash cells with PBS. Add the Desorb solution to each well to extract the dye from the lysosomes.

  • Quantification: Agitate the plate for 10 minutes to ensure complete dissolution of the dye. Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the test article concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Data Presentation & Expected Outcomes

Table 1: Representative Cytotoxicity of Bisphenol A (BPA) in Various In Vitro Models

Cell Line Assay Exposure Time IC50 (µM) Reference
MCF-7 MTT 72h ~100 [8]
SH-SY5Y MTT 48h >100 [9]
H295R CCK-8 24h ~150-200 [10]

| Human Lymphocytes | Trypan Blue | 48h | Varies by donor |[11] |

Expected Outcome for Bisphenol A bis(sulfate) disodium salt: Given that sulfation is a detoxification pathway that increases water solubility and reduces bioavailability at the cellular level, it is scientifically sound to hypothesize that the bis(sulfate) metabolite will be significantly less cytotoxic than the parent BPA molecule. The IC50 value for the sulfated form is expected to be substantially higher than that reported for BPA, potentially showing no significant cytotoxicity within standard tested concentration ranges.

Part 2: Genotoxicity Assessment

Scientific Rationale

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, potentially leading to mutations or cancer. While BPA's genotoxicity has been a subject of debate, several studies have reported positive findings, including the induction of DNA strand breaks and chromosomal aberrations.[8][12][13] Therefore, evaluating this endpoint is a critical component of a baseline toxicity assessment. The in vitro micronucleus test is a comprehensive assay recommended by regulatory bodies worldwide for its ability to detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[14][15][16][17]

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Objective: To detect micronuclei in the cytoplasm of interphase cells as an indicator of chromosomal damage.

Materials:

  • Cell Line: Human peripheral blood lymphocytes or a suitable cell line like TK6 or CHO.

  • Metabolic Activation: An external source of metabolic activation (e.g., Aroclor-1254 induced rat liver S9 fraction) is required to mimic mammalian metabolism.

  • Reagents: Cytochalasin B (to block cytokinesis), hypotonic solution, fixative (methanol:acetic acid), DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).

Step-by-Step Methodology:

  • Cell Culture and Exposure: Culture cells to a suitable density. Treat the cells with at least three concentrations of the test article, selected based on cytotoxicity data (typically up to a concentration causing ~50-60% cytotoxicity). Perform parallel experiments with and without the S9 metabolic activation system. Include appropriate negative (vehicle) and positive controls.

  • Cytokinesis Block: Add Cytochalasin B to the cultures. This inhibits the final stage of cell division (cytokinesis) but allows nuclear division to proceed, resulting in the accumulation of binucleated cells. Micronuclei are scored in these specific cells.

  • Harvesting: After an exposure period covering one and a half to two normal cell cycle lengths, harvest the cells.

  • Slide Preparation: Treat cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a DNA-specific stain to visualize the main nuclei and any micronuclei.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration and control group. Count the number of binucleated cells containing one, two, or more micronuclei.

  • Cytotoxicity Measurement: Determine the Cytokinesis-Block Proliferation Index (CBPI) or Replicative Index (RI) to assess cell proliferation and confirm that the tested concentrations were appropriate.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells at each concentration compared to the negative control. A dose-dependent, statistically significant increase in micronuclei indicates a positive result.

Micronucleus_Workflow A 1. Cell Culture Treatment (with and without S9 activation) B 2. Add Cytochalasin B (Block Cytokinesis) A->B C 3. Incubate for 1.5-2 Cell Cycles B->C D 4. Harvest Cells C->D E 5. Hypotonic Treatment & Fixation D->E F 6. Prepare & Stain Slides E->F G 7. Score Micronuclei in 2000 Binucleated Cells F->G H 8. Statistical Analysis G->H

Caption: Workflow for the OECD TG 487 In Vitro Micronucleus Test.

Data Presentation & Expected Outcomes

Table 2: Summary of Genotoxicity Findings for Bisphenol A (BPA)

Assay Cell System Finding Conclusion Reference
Comet Assay Human peripheral blood cells Increased DNA damage Genotoxic [18]
Chromosome Aberration MCF-7, Amniocytes Increased aberrations Clastogenic [8]
Micronucleus Test Human Lymphocytes Conflicting results reported Equivocal [13]

| Comet Assay | SH-SY5Y (neuronal cells) | Significant DNA damage at 500 nM | Genotoxic at low doses |[9] |

Expected Outcome for Bisphenol A bis(sulfate) disodium salt: The genotoxic potential of BPA is often linked to its chemical structure and potential to generate reactive intermediates. The addition of bulky, charged sulfate groups is expected to sterically hinder and electronically deactivate the molecule, preventing its intercalation with DNA or interaction with the cellular machinery of replication. Therefore, Bisphenol A bis(sulfate) is predicted to be non-genotoxic in the in vitro micronucleus assay.

Part 3: Endocrine Disruption Assessment

Scientific Rationale

The primary toxicological concern for BPA and its analogues is their ability to disrupt the endocrine system.[1] This occurs mainly through two well-documented mechanisms:

  • Estrogen Receptor Agonism: BPA can bind to and activate estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone 17β-estradiol.[2]

  • Inhibition of Steroidogenesis: BPA can interfere with the enzymatic pathway responsible for producing steroid hormones, such as testosterone and estradiol.[19]

A thorough assessment of endocrine-disrupting potential requires assays that can probe both of these mechanisms.

Recommended Assay 1: Estrogen Receptor Transactivation Assay (OECD TG 455)

Objective: To determine the ability of a chemical to bind to and activate the human estrogen receptor alpha (hERα), leading to the transcription of a reporter gene.

Step-by-Step Methodology:

  • Cell Line: Use a stably transfected cell line, such as HeLa-9903, which contains the hERα gene and an estrogen-responsive reporter gene construct (e.g., luciferase).[20][21]

  • Cell Seeding and Exposure: Plate the cells in a 96-well plate. After attachment, expose them to a range of concentrations of the test article for a specified period (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells and lyse them to release the cellular contents, including the reporter protein (luciferase).

  • Luminescence Measurement: Add a luciferin substrate to the cell lysate. If the ER was activated, the expressed luciferase enzyme will catalyze a reaction that produces light (bioluminescence).

  • Quantification: Measure the light output using a luminometer.

  • Data Analysis: Plot the luminescence (as a percentage of the response to a reference estrogen like 17β-estradiol) against the test article concentration to determine the EC50 (the concentration that produces 50% of the maximum response).

ER_Activation cluster_cell Target Cell (e.g., HeLa-9903) ER Estrogen Receptor (ERα) ERE Estrogen Response Element (on DNA) ER->ERE Activates Luc Luciferase Gene (Reporter) ERE->Luc Promotes Transcription LucP Luciferase Protein Luc->LucP Translation Light Light Output (Measured) LucP->Light Catalyzes Reaction Test_Article BPA or Metabolite Test_Article->ER Binds

Caption: Signaling pathway in an ER Transactivation reporter assay.

Table 3: Estrogenic Activity of Bisphenol A (BPA)

Assay System Endpoint Result Reference
hERα-Hela 9903 (OECD 455) Agonist Activity (EC50) ~10⁻⁶ M [5][7]
MCF-7 Cell Proliferation (E-Screen) Proliferation Positive at ≥ 3 nM [6]

| Yeast Estrogen Screen (YES) | Agonist Activity | Positive |[5] |

Expected Outcome for Bisphenol A bis(sulfate) disodium salt: This is the most definitive endpoint. Multiple studies have conclusively shown that BPA-sulfate does not act as an agonist for the estrogen receptor.[5][6][7] Therefore, the test article is expected to be negative in the ER transactivation assay, showing no increase in luciferase activity at any non-cytotoxic concentration.

Recommended Assay 2: H295R Steroidogenesis Assay (OECD TG 456)

Objective: To screen for chemicals that affect the production of steroid hormones (specifically testosterone and 17β-estradiol) in a human adrenocortical carcinoma cell line.

Step-by-Step Methodology:

  • Cell Line: Culture H295R cells, which express all the key enzymes required for steroidogenesis.[22][23]

  • Cell Seeding and Exposure: Plate cells in multi-well plates. After an acclimation period, expose the cells to at least six concentrations of the test article for 48 hours.

  • Hormone Quantification: At the end of the exposure, collect the culture medium. Quantify the concentrations of testosterone and estradiol in the medium using highly specific methods like ELISA or LC-MS/MS.

  • Viability Assessment: After collecting the medium, assess cell viability in the corresponding wells (e.g., using MTT or NRU) to ensure that effects on hormone levels are not due to cytotoxicity.

  • Data Analysis: Normalize hormone concentrations to viable cell number. Statistically compare the hormone levels in treated wells to the vehicle control wells. A significant increase or decrease in hormone production indicates an effect on steroidogenesis.

H295R_Workflow A 1. Culture H295R Cells in Multi-well Plates B 2. Expose to Test Article for 48 hours A->B C 3. Collect Culture Medium B->C E 5. Assess Cell Viability in Corresponding Wells B->E D 4. Analyze Hormones (Testosterone & Estradiol) via ELISA or LC-MS/MS C->D F 6. Normalize Hormone Data to Viability & Analyze C->F E->F

Caption: Workflow for the OECD TG 456 H295R Steroidogenesis Assay.

Table 4: Effects of Bisphenol A (BPA) on Steroidogenesis in H295R Cells

Endpoint Effect Concentration Reference
Testosterone Production Decrease ≥ 30 ng/mL [19]
Androstenedione Production Decrease ≥ 30 ng/mL [19]
Estradiol Production Increase ≥ 30 ng/mL [19]

| Progesterone Production | Biphasic (Increase then Decrease) | 0.05-100 µM |[10] |

Expected Outcome for Bisphenol A bis(sulfate) disodium salt: The effects of BPA on steroidogenesis are mediated by its interaction with various enzymes in the pathway.[19] The highly polar, charged nature of the bis(sulfate) metabolite makes it unlikely to enter the cell and interact with these intracellular enzymes effectively. Therefore, it is predicted that Bisphenol A bis(sulfate) will have no significant effect on testosterone or estradiol production in the H295R assay at non-cytotoxic concentrations.

Overall Conclusion

This technical guide outlines a comprehensive and scientifically rigorous framework for establishing the baseline in vitro toxicity of Bisphenol A bis(sulfate) disodium salt. By systematically evaluating cytotoxicity, genotoxicity, and key mechanisms of endocrine disruption, researchers can generate a complete data package for this important metabolite. Based on the established principles of toxicology and existing data on BPA metabolism, the central hypothesis is that sulfation serves as a true detoxification pathway. The Bisphenol A bis(sulfate) disodium salt is expected to demonstrate a significantly reduced toxicity profile compared to its parent compound, Bisphenol A, particularly with a complete lack of endocrine-disrupting activity. The execution of these protocols will provide the empirical data necessary to confirm this hypothesis.

References

  • OECD (2009), Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Policy Commons (2021), OECD 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. [Link]

  • Charles River Laboratories, Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • J-Stage (2021), Comparative assessment of 24-hr primary skin irritation test and human patch test data with in vitro skin irritation tests according to OECD Test Guideline 439 (for quasi-drugs in Japan). [Link]

  • Inotiv (2023), Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. [Link]

  • SenzaGen, Skin irritation: OECD TG 439. [Link]

  • Smithers, OECD 455: Estrogen receptor transcriptional activation (ERTA). [Link]

  • OECD (2012), Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. [Link]

  • Scantox, OECD 487 In Vitro Micronucleus Test. [Link]

  • OECD (2025), Test No. 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method. [Link]

  • Smithers, OECD 487: Cell micronucleus test (in vitro mammalian). [Link]

  • OECD (2022), Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. [Link]

  • OECD (2025), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

  • Khalkhali-Yazdi, F. et al. (2017), The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes, Avicenna Journal of Medical Biotechnology. [Link]

  • Do, H. T. et al. (2020), Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials, Particle and Fibre Toxicology. [Link]

  • Kolšek, K. et al. (2022), Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction, Environment International. [Link]

  • Ohlund, L. et al. (2021), In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS, Journal of the American Society for Mass Spectrometry. [Link]

  • Al-Hussaini, H. (2017), The cytotoxic and genotoxic effects of bisphenol A on neuronal cells in vitro, Plymouth University. [Link]

  • Konieczna, A. et al. (2020), Toxicological Evaluation of Bisphenol A and Its Analogues, Journal of Clinical and Experimental Pharmacology. [Link]

  • Ousji, O. et al. (2020), Comprehensive In Vitro Metabolism Study of Bisphenol A Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry, Chemical Research in Toxicology. [Link]

  • Kolšek, K. et al. (2022), Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction, Environment International. [Link]

  • Ikhlas, S. & Usman, A. (2022), Chapter 2: Genotoxicity and Mutagenicity of Bisphenol A, Royal Society of Chemistry. [Link]

  • Kim, M. et al. (2022), Cytotoxicity evaluation and mechanism of endocrine-disrupting chemicals by the embryoid body test, Molecular and Cellular Toxicology. [Link]

  • Pritchett, J. J. et al. (2017), Bisphenol A sulfonation is impaired in metabolic and liver disease, Toxicology and Applied Pharmacology. [Link]

  • Berckmans, P. et al. (2007), Screening of endocrine disrupting chemicals with MELN cells, an ER-transactivation assay combined with cytotoxicity assessment, Toxicology in Vitro. [Link]

  • Zhang, X. et al. (2021), Reduced genotoxicity of lignin-derivable replacements to bisphenol A studied using in silico, in vitro, and in vivo methods, Green Chemistry. [Link]

  • Ikhlas, S. et al. (2019), In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells, Toxicology in Vitro. [Link]

  • LifeNet Health LifeSciences, Endocrine Disruption Assay Services. [Link]

  • JRC Big Data Analytics Platform (2016), DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. [Link]

  • K, P. & T, V. (2015), Toxicity of Bisphenol a on Humans: A Review, International Letters of Natural Sciences. [Link]

  • Browne, P. et al. (2015), Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses, Environmental Science & Technology. [Link]

  • Wikipedia, Health effects of Bisphenol A. [Link]

  • ILAR Journal (2004), In Vitro Models in Endocrine Disruptor Screening. [Link]

  • Nishiyama, T. et al. (2002), Sulfation of bisphenol A abolished its estrogenicity based on proliferation and gene expression in human breast cancer MCF-7 cells, Toxicology in Vitro. [Link]

  • ResearchGate (2020), (PDF) Toxicological Evaluation of Bisphenol A and Its Analogues. [Link]

  • Haggard, D. E. et al. (2018), High-Throughput H295R Steroidogenesis Assay: Utility as a Alternative and a Screen-ing Tool, Toxicological Sciences. [Link]

  • Zhang, X. et al. (2011), Bisphenol A disrupts steroidogenesis in human H295R cells, Toxicology in Vitro. [Link]

  • bioRxiv (2023), Enhanced H295R steroidogenesis assay and its predictive value for female reproductive toxicity. [Link]

  • Haladová, E. et al. (2023), Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro, International Journal of Molecular Sciences. [Link]

Sources

The Role of Bisphenol A Bissulfate Disodium Salt in Environmental Toxicology: Biomarker Fidelity and Tissue-Specific Reactivation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bisphenol A (BPA) is a ubiquitous endocrine-disrupting chemical (EDC) heavily monitored in environmental toxicology. While historical research has predominantly focused on the unconjugated BPA aglycone, modern toxicokinetics has shifted attention toward its phase II metabolites. Bisphenol A bissulfate disodium salt (BPA disulfate) is the fully sulfated, water-soluble conjugate of BPA. Once dismissed merely as an inactive detoxification byproduct, BPA disulfate is now recognized as both a high-fidelity biomarker for human biomonitoring and a latent "Trojan Horse" capable of targeted endocrine disruption via tissue-specific deconjugation.

This technical guide provides an in-depth analysis of BPA disulfate’s toxicokinetics, its superiority as an exposure biomarker, and the rigorous LC-MS/MS protocols required for its quantification.

Chemical Identity & Phase II Metabolism

Upon oral ingestion or dermal absorption, BPA undergoes rapid phase II metabolism in the liver and intestine. The primary metabolic pathways yield bisphenol A glucuronide (BPAG) and sulfate conjugates, including bisphenol A monosulfate (BPAS) and bisphenol A bissulfate[1].

Bisphenol A bissulfate disodium salt (CAS: 10040-44-5; Molecular Formula: C15H14Na2O8S2) is formed when estrogen sulfotransferase (SULT) catalyzes the transfer of a sulfonate group to both hydroxyl groups of the BPA aglycone[2]. This biotransformation drastically increases the molecule's aqueous solubility, facilitating its circulation in blood serum and eventual excretion in urine.

The "Trojan Horse" Toxicokinetics: Sulfation and Desulfation

To understand the toxicological threat of BPA disulfate, one must examine the causality behind its cellular uptake. BPA aglycone has a high affinity for intracellular estrogen receptors (ERs), but its lipophilicity limits systemic transport. Sulfation converts BPA into the highly mobile BPA disulfate[3].

While stably conjugated BPA disulfate cannot directly bind to ERs or activate rapid extracellular signal-regulated kinase (ERK) pathways[4], it acts as a highly efficient transport vehicle. The critical mechanism occurs at the target tissue level: BPA disulfate is a direct substrate for estrone sulfatase (arylsulfatase C) [3]. Tissues expressing high levels of this enzyme—such as the human placenta, fetal tissues, and hormone-responsive breast tumor cells—actively deconjugate the disulfate back into the potent BPA aglycone[1][3]. This localized reactivation drives selective cellular uptake and amplifies estrogenic toxicity in vulnerable microenvironments.

G BPA Bisphenol A (Aglycone) SULT Estrogen Sulfotransferase (Liver/Intestine) BPA->SULT Phase II Metabolism ER Estrogen Receptor Activation BPA->ER Endocrine Disruption BPADS BPA Bissulfate (Circulating) SULT->BPADS Sulfation STS Arylsulfatase C (Target Tissues) BPADS->STS Cellular Uptake STS->BPA Desulfation

BPA Sulfation-Desulfation Pathway: The Trojan Horse mechanism of tissue-specific reactivation.

BPA Bissulfate as a High-Fidelity Exposure Biomarker

A major challenge in environmental toxicology is the accurate assessment of human exposure to BPA. Current biomonitoring practices often measure unconjugated BPA (aglycone) as the end analyte. However, because BPA is ubiquitous in laboratory consumables, collection tubes, and ambient dust, this approach frequently leads to false positives and artificially inflated exposure estimates due to external contamination[1].

Conversely, BPA disulfate requires in vivo enzymatic metabolism. Its presence in human matrices is an absolute confirmation of internal exposure. Measuring the disulfate directly eliminates the background noise of external laboratory contamination, making it a vastly superior, high-fidelity biomarker[1][5].

Biomarker Comparison Data
Biomarker CandidateSusceptibility to External ContaminationIn Vivo Metabolism RequiredBiological Half-LifeUtility in Biomonitoring
BPA (Aglycone) High (Plastics, labware, dust)NoShort (< 6 hours)Poor (High false positive rate)
BPA Glucuronide LowYesModerateGood
BPA Disulfate LowYesExtendedExcellent (High-fidelity indicator)

Experimental Protocols: LC-MS/MS Quantification

To ensure scientific integrity and reproducibility, researchers must employ rigorous, self-validating analytical protocols. The following workflow details the simultaneous extraction and quantification of BPA disulfate from human serum or urine.

Causality in Experimental Design: We utilize Solid Phase Extraction (SPE) to concentrate the highly polar disulfate and remove matrix salts. Crucially, the sample is spiked with a 13C12​ -labeled BPA disulfate internal standard to correct for matrix-induced ion suppression during electrospray ionization (ESI), ensuring absolute quantification accuracy[6].

Step-by-Step Methodology
  • Sample Preparation & Isotope Spiking: Aliquot 100 µL of human urine or serum into a glass vial (avoiding polycarbonate plastics). Spike with 10 ng of 13C12​ -Bisphenol A Bissulfate Disodium Salt as an internal standard[6].

  • Enzymatic Control (Self-Validation): To validate the assay, treat a parallel control aliquot with β -glucuronidase/arylsulfatase (from Helix pomatia) at 37°C for 2 hours to force complete deconjugation[1]. For the primary direct disulfate measurement, skip this step and maintain samples on ice to prevent spontaneous hydrolysis.

  • Solid Phase Extraction (SPE): Condition an Oasis HLB cartridge (or equivalent polymeric reversed-phase sorbent) with 2 mL methanol followed by 2 mL HPLC-grade water. Load the sample. Wash with 2 mL of 5% methanol in water to remove polar interferences. Elute the BPA disulfate with 2 mL of 100% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% ammonium acetate).

  • LC-MS/MS Acquisition: Inject 10 µL onto a C18 analytical column (e.g., Kinetex 100 mm × 2.1 mm, 1.7 µm). Run a gradient elution using water/acetonitrile modified with ammonium acetate. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the disulfate (e.g., m/z 387.0 227.0)[5].

Workflow Sample Sample Collection (Urine/Serum) Spike Isotope Spiking (13C12-BPA Disulfate) Sample->Spike SPE Solid Phase Extraction (Oasis HLB) Spike->SPE LC Liquid Chromatography (C18 Column) SPE->LC Elution & Reconstitution MS Tandem Mass Spectrometry (ESI- MS/MS) LC->MS Separation Data Data Analysis & Quantification MS->Data MRM Transitions

LC-MS/MS Analytical Workflow for the quantification of BPA disulfate in human matrices.

Toxicological Implications in Endocrine Disruption

The toxicological assessment of BPA disulfate extends beyond its utility as a biomarker. In vitro assays using GH3/B6/F10 pituitary cell lines demonstrate that while unmodified BPA rapidly phospho-activates extracellular signal-regulated kinase (ERK) and c-Jun-N-terminal kinase (JNK), stably sulfated forms do not trigger these pathways on their own[4].

However, when researchers introduce arylsulfatase C into the assay—or when testing on cell lines that naturally express high levels of estrone sulfatase—the disulfate is rapidly cleaved[3]. This deconjugation restores the rapid estrogenic signaling capabilities, proving that BPA disulfate acts as a latent endocrine disruptor. This phenomenon is particularly concerning for maternal-fetal toxicology, as the human placenta expresses robust deconjugating enzymes, potentially exposing the developing fetus to reactivated BPA despite maternal hepatic detoxification[1].

Conclusion

Bisphenol A bissulfate disodium salt is a highly critical analytical target that solves the persistent contamination issues plaguing BPA biomonitoring. Furthermore, its ability to undergo targeted desulfation in hormone-responsive tissues highlights a sophisticated mechanism of endocrine disruption. Future toxicological frameworks and drug development safety assays must account for tissue-specific deconjugation rates to accurately model the true internal exposome of bisphenols.

References

  • Andra, S. S., et al. "Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives." Toxicology Letters. URL:[Link]

  • Viñas, R., & Watson, C. S. "Rapid estrogenic signaling activities of the modified (chlorinated, sulfonated, and glucuronidated) endocrine disruptor bisphenol A." Cell Communication and Signaling. URL:[Link]

  • Grignard, E., et al. "A Role for Sulfation-Desulfation in the Uptake of Bisphenol A into Breast Tumor Cells." Chemistry & Biology. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70540770, Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate." PubChem. URL:[Link]

Sources

Biotransformation of Bisphenol A: Metabolic Pathways to Bissulfate Conjugates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bisphenol A (BPA) is a ubiquitous industrial chemical and well-documented endocrine-disrupting compound (EDC). In mammalian systems, the mitigation of BPA's estrogenic activity relies heavily on Phase II metabolic conjugation, primarily through glucuronidation and sulfation[1]. While glucuronidation is the dominant pathway, sulfation plays a critical, high-affinity role in neutralizing BPA, particularly in fetal compartments and specific target tissues[2]. This whitepaper provides an in-depth technical analysis of the enzymatic conversion of BPA to its mono-sulfate (BPA-S) and bis-sulfate (BPA-2S) conjugates, detailing the kinetic profiles of responsible sulfotransferases (SULTs) and providing field-validated protocols for in vitro pharmacokinetic profiling.

Enzymatic Mechanisms of BPA Sulfation

The sulfation of BPA is catalyzed by cytosolic sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor. The addition of the bulky, negatively charged sulfate group completely abolishes the ability of BPA to bind to estrogen receptors (ERα and ERβ), rendering the conjugates pharmacologically inactive and facilitating their renal excretion[2].

The Role of SULT Isoforms

In human hepatic tissues, multiple SULT isoforms participate in BPA metabolism, but they exhibit distinct kinetic efficiencies:

  • SULT1A1 (Phenol Sulfotransferase): This is the primary driver of BPA sulfation in the human liver. It possesses the highest catalytic efficiency for BPA and is responsible for both the initial sulfation to BPA-S and the subsequent conversion to the terminal BPA-2S conjugate[1].

  • SULT1E1 (Estrogen Sulfotransferase): While highly specific for endogenous estrogens (e.g., estradiol), SULT1E1 also accommodates BPA. However, its contribution to overall hepatic BPA clearance is secondary to SULT1A1 due to lower expression levels and distinct binding pocket dynamics[3][4].

The Two-Step Conjugation Pathway

Because BPA is a symmetrical molecule with two phenolic hydroxyl groups, it undergoes a two-step sequential conjugation:

  • First Sulfonation: BPA is converted to BPA mono-sulfate (BPA-S). This intermediate is the most commonly detected sulfated metabolite in human serum and urine[5].

  • Second Sulfonation: The remaining hydroxyl group on BPA-S is targeted by SULT1A1, yielding BPA bis-sulfate (BPA-2S). Interestingly, there is a pronounced species difference in this step: in murine models, BPA-2S is the dominant product (often comprising >75% of sulfated metabolites), whereas in humans, it is considered a minor metabolite, often requiring highly sensitive LC-MS/MS for detection[1][6].

Pathway BPA Bisphenol A (BPA) (Endocrine Disruptor) SULT1 SULT1A1 / SULT1E1 + PAPS BPA->SULT1 1st Sulfonation BPAS BPA Mono-sulfate (BPA-S) (Detoxified Intermediate) SULT1->BPAS SULT2 SULT1A1 + PAPS BPAS->SULT2 2nd Sulfonation BPA2S BPA Bis-sulfate (BPA-2S) (Terminal Conjugate) SULT2->BPA2S

Metabolic conversion of BPA to mono- and bis-sulfate conjugates via SULT enzymes.

Kinetic Profiling and Quantitative Analysis

Understanding the kinetic parameters of BPA sulfation is vital for physiologically based pharmacokinetic (PBPK) modeling. In vitro assays demonstrate that BPA sulfation generally follows Michaelis-Menten kinetics, though partial substrate inhibition can occur at highly elevated concentrations[2][7].

The table below summarizes the kinetic parameters of recombinant human SULTs toward BPA[1]:

Enzyme IsoformSubstrateKₘ (μM)kcat/Kₘ (min⁻¹ mM⁻¹)Primary Metabolic Role
SULT1A1 Bisphenol A~4.7574Major catalyst for BPA mono- and bis-sulfation
SULT1E1 Bisphenol A>10.0<100Secondary catalyst; highly specific for endogenous estrogens
SULT2A1 Bisphenol AVariableLowMinor contribution; primarily targets steroids (e.g., DHEA)

Note: The exceptionally low Kₘ of SULT1A1 indicates a very high binding affinity, ensuring that even at low environmental exposure levels, BPA is rapidly intercepted and conjugated in the hepatic first-pass metabolism[1].

Experimental Methodology: In Vitro Sulfation Workflow

To accurately quantify the formation of BPA-S and BPA-2S, researchers must employ highly controlled in vitro assays. The following protocol is designed as a self-validating system , incorporating specific biochemical rationales to ensure data integrity.

Reagent Preparation & Causality
  • Enzyme Source: Pooled human liver cytosol (1 mg/mL protein) or recombinant SULT1A1 (5-10 nM). Rationale: Cytosol provides a holistic view of hepatic clearance, while recombinant enzymes allow for isoform-specific kinetic mapping[2][7].

  • Cofactor (PAPS): 50 μM PAPS. Rationale: PAPS is the obligate sulfate donor. It must be maintained in excess to ensure it does not become the rate-limiting factor.

  • Buffer System: 50 mM Potassium Phosphate (pH 7.4), 5 mM MgCl₂, 1 mM Dithiothreitol (DTT).

    • Causality of MgCl₂: Magnesium ions coordinate the phosphate groups of PAPS, stabilizing its binding within the SULT active site.

    • Causality of DTT: Cytosolic SULTs possess critical cysteine residues that are highly susceptible to oxidative inactivation. DTT maintains these residues in a reduced, catalytically active state.

Step-by-Step Assay Protocol
  • Pre-Incubation: Combine the buffer, enzyme source, and BPA (varying concentrations from 0.1 μM to 50 μM for Kₘ determination) in a reaction vial. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the PAPS cofactor.

    • Self-Validation: Always run a parallel negative control where PAPS is replaced with an equal volume of buffer. This rules out non-enzymatic degradation or background matrix interference.

  • Incubation: Incubate at 37°C for 15–30 minutes. The time must be optimized to ensure the reaction remains in the linear phase of product formation.

  • Quenching & Internal Standard Addition: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C₁₂-BPA-S or d₆-BPA).

    • Causality: Acetonitrile rapidly denatures the SULT enzymes, halting the reaction instantly. The internal standard corrects for any matrix suppression or physical losses during subsequent LC-MS/MS analysis[5][6].

  • Protein Precipitation: Centrifuge the quenched mixture at 14,000 × g for 10 minutes at 4°C. Extract the clear supernatant for analysis.

Workflow Prep 1. Prepare Enzyme (Recombinant SULT1A1 or Liver Cytosol) Incubate 2. Reaction Incubation (BPA, PAPS, MgCl2, DTT, pH 7.2) Prep->Incubate Quench 3. Quench Reaction (Ice-cold Acetonitrile + Internal Standard) Incubate->Quench Centrifuge 4. Centrifugation (Precipitate Proteins, Isolate Supernatant) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Quantify BPA-S & BPA-2S) Centrifuge->LCMS

In vitro workflow for evaluating BPA sulfation kinetics using LC-MS/MS.

LC-MS/MS Quantification

Quantification of BPA-S and BPA-2S requires High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode. Because authentic, unlabeled standards for BPA-bissulfate are highly specialized and often require custom chemical synthesis, researchers frequently rely on relative quantification against synthesized d₆-BPA-bis-sulfate or by monitoring specific Multiple Reaction Monitoring (MRM) transitions associated with the sequential loss of the sulfate moieties (SO₃⁻)[2][6].

References

  • 1 - nih.gov 2.3 - nih.gov 3.4 - oup.com 4.2 - researchgate.net 5.6 - nih.gov 6.7 - nih.gov 7.5 - acs.org

Sources

Methodological & Application

Application Note: Preparation and Analytical Validation of Bisphenol A Bissulfate Disodium Salt Standard Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokineticists Application Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Exposome Studies, and Environmental Monitoring

Introduction and Scientific Context

Bisphenol A (BPA) is a high-production-volume chemical widely utilized in polycarbonate plastics and epoxy resins. Due to its classification as an endocrine-disrupting compound (EDC), tracking human exposure and metabolic clearance is a critical focus in toxicological and pharmacokinetic research[1]. Following ingestion or exposure, BPA is rapidly metabolized in the liver, primarily undergoing glucuronidation and sulfation to facilitate renal excretion.

Bisphenol A bissulfate is a major phase II metabolite. To accurately quantify this metabolite in complex biological matrices (such as serum and urine) or environmental samples, highly pure analytical reference standards are required[2]. The disodium salt form (Bisphenol A bissulfate disodium salt) is favored for its enhanced stability and solubility profile compared to the free acid. This application note details the rigorous methodology required to prepare, store, and validate standard solutions of this compound to ensure robust, reproducible LC-MS/MS quantification.

Physicochemical Properties

Understanding the physicochemical behavior of the standard is the first step in designing a self-validating preparation protocol. The disodium salt is highly water-soluble but exhibits hygroscopic tendencies, necessitating strict environmental controls during gravimetric procedures.

PropertySpecification / Value
Chemical Name Bisphenol A Bissulfate Disodium Salt
CAS Number 10040-44-5[3]
Molecular Formula C₁₅H₁₄Na₂O₈S₂[3]
Molecular Weight 432.38 g/mol [3]
Physical Form White Solid[3]
Recommended Solvent LC-MS Grade Methanol (MeOH)[4]
Storage Temperature 2-8°C (Refrigerated) or -20°C for long-term stock[3][4]
Light Sensitivity Protect from light (Photodegradation risk)[4]

Experimental Workflow

The following logic tree dictates the progression from solid standard to a validated calibration curve.

G A Solid Standard Bisphenol A Bissulfate Disodium B Primary Stock Solution (1.0 mg/mL in MeOH) A->B Dissolve in LC-MS MeOH C Intermediate Solutions (10 µg/mL & 1 µg/mL) B->C Serial Dilution D Working Calibration Curve (1 - 100 ng/mL) C->D Matrix/Solvent Dilution E LC-MS/MS Validation (MRM Optimization) D->E Injection & Analysis

Workflow for the preparation and validation of BPA bissulfate standard solutions.

Step-by-Step Methodology: Standard Preparation

Note: All glassware must be Class A, and all solvents must be LC-MS grade to prevent ion suppression during mass spectrometric analysis.

Phase 1: Preparation of Primary Stock Solution (1.0 mg/mL)

Causality Check: Methanol is selected over water for the primary stock to inhibit microbial growth and minimize hydrolytic degradation over long-term storage, while still providing excellent solvation for the disodium salt[4].

  • Equilibration: Remove the vial of solid Bisphenol A bissulfate disodium salt from the refrigerator (2-8°C). Crucial Step: Allow the vial to equilibrate to ambient room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial will cause atmospheric moisture condensation on the hygroscopic powder, leading to positive gravimetric errors and subsequent concentration inaccuracies.

  • Gravimetric Measurement: Using an analytical microbalance (calibrated to 0.01 mg), accurately weigh 10.00 mg of the solid standard.

  • Dissolution: Transfer the solid quantitatively into a 10 mL Class A amber volumetric flask.

  • Solvation: Add approximately 8 mL of LC-MS grade Methanol. Sonicate the flask in a water bath for 2-3 minutes until the solid is completely dissolved.

  • Volume Adjustment: Allow the solution to return to room temperature (sonication generates heat, which expands the solvent). Make up to the 10.0 mL mark with Methanol. Invert 10 times to mix.

  • Storage: Transfer the 1.0 mg/mL stock solution into pre-cleaned, amber glass vials with PTFE-lined screw caps. Store at -20°C.

Phase 2: Preparation of Intermediate and Working Solutions

Causality Check: Serial dilutions must be performed using a solvent composition that closely matches the initial mobile phase conditions of the LC method (e.g., 50:50 MeOH:Water) to prevent peak distortion or solvent-front anomalies during injection.

  • Intermediate Stock (10 µg/mL): Transfer 100 µL of the 1.0 mg/mL primary stock solution into a 10 mL amber volumetric flask. Dilute to volume with 50:50 LC-MS Grade Methanol:Ultrapure Water (18.2 MΩ·cm).

  • Working Calibration Standards: Prepare a serial dilution in 1.5 mL amber autosampler vials to generate a calibration curve. For example, to prepare a 100 ng/mL standard, take 10 µL of the 10 µg/mL intermediate stock and add 990 µL of the diluent.

  • Matrix Matching (If applicable): If quantifying in human urine or serum, the final dilution step should be performed in blank (analyte-free) matrix to account for matrix effects (ion suppression/enhancement) during electrospray ionization (ESI)[2].

Analytical Validation (LC-MS/MS)

To ensure the trustworthiness of the prepared standard, a self-validating system requires immediate LC-MS/MS verification.

  • Ionization Mode: Electrospray Ionization in Negative mode (ESI-). The sulfate groups readily lose sodium to form stable negative ions.

  • Precursor Ion: The theoretical exact mass of the free bissulfate anion [M-2Na]²⁻ or [M-Na]⁻ should be monitored.

  • Internal Standardization: It is highly recommended to spike all working solutions with a stable isotope-labeled internal standard, such as Bisphenol A Bissulfate-d6 Disodium Salt or 13C12-labeled analogs, to correct for any variations in injection volume or matrix effects[2][5].

System Suitability Check: Inject the 10 ng/mL working standard. The peak must exhibit a signal-to-noise (S/N) ratio > 10, with a symmetric peak shape (tailing factor between 0.9 and 1.2). If peak splitting occurs, verify that the sample diluent is not stronger (higher organic content) than the initial LC mobile phase.

References

  • Pharmaffiliates. "CAS No : 10040-44-5 | Product Name : Bisphenol A Bissulfate Disodium Salt." Available at:[Link]

Sources

Application Note: Direct Quantification of Bisphenol A Bissulfate (BPADS) in Human Serum and Urine via Mixed-Mode Solid-Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Human Serum and Urine Analyte: Bisphenol A Bissulfate (BPADS) / Bisphenol A Disulfate

Scientific Rationale & Clinical Context

Bisphenol A (BPA) is a ubiquitous endocrine-disrupting chemical. Upon human exposure (oral or dermal), BPA undergoes rapid first-pass Phase II metabolism in the liver and gut wall, converting the aglycone molecule into highly water-soluble conjugates: BPA-glucuronide (BPAG), BPA-monosulfate (BPAS), and BPA-bissulfate (BPADS)[1][2].

Historically, human biomonitoring relied on an indirect "total BPA" method, where samples were incubated with β -glucuronidase and arylsulfatase to deconjugate the metabolites back into free BPA prior to analysis[3]. However, this approach is fundamentally flawed for trace-level analysis. Ubiquitous background BPA contamination from blood collection tubes, plastic consumables, and laboratory environments easily leads to false-positive exposure data[4].

The Solution: Direct quantification of intact Phase II metabolites like BPADS provides a self-validating biomarker profile. Because BPADS is not used in industrial manufacturing and strictly requires in vivo enzymatic sulfation (via SULT enzymes), its presence in a sample is definitive proof of physiological exposure, completely bypassing the risks of exogenous contamination[1][5].

Metabolism BPA Bisphenol A (BPA) Aglycone Liver Hepatic Phase II Metabolism (SULT / UGT Enzymes) BPA->Liver Oral/Dermal Absorption BPAS BPA Monosulfate (BPAS) Liver->BPAS SULT Pathway BPAG BPA Glucuronide (BPAG) Liver->BPAG UGT Pathway BPADS BPA Bissulfate (BPADS) BPAS->BPADS SULT Pathway

Fig 1: Hepatic Phase II metabolism of Bisphenol A into glucuronide and sulfate conjugates.

Mechanistic Insights: The SPE Chemistry

Extracting BPADS from complex biological matrices presents a unique physicochemical challenge. BPADS possesses two strongly acidic sulfate moieties ( pKa<1 ), making it extremely polar and hydrophilic. Standard reversed-phase sorbents (like C18 or standard HLB) fail to adequately retain BPADS, resulting in early breakthrough during the wash steps[6].

To overcome this, we utilize a Mixed-Mode Weak Anion Exchange (WAX) polymeric sorbent. This protocol is designed around the precise manipulation of pH to control ionic interactions:

  • Loading (Electrostatic Binding): The biological sample is heavily acidified (pH ~3). At this pH, the secondary/tertiary amines on the WAX sorbent ( pKa≈6 ) become fully protonated (positively charged). Meanwhile, the BPADS sulfates ( pKa<1 ) remain negatively charged. This creates an unbreakable electrostatic bond[5].

  • Washing (Interference Removal): A dual-wash strategy is employed. An acidic aqueous wash maintains the electrostatic bond, while a subsequent 25% methanol wash disrupts hydrophobic interactions, stripping away neutral lipids and matrix proteins without eluting the target analyte[5].

  • Elution (Charge Neutralization): The elution solvent contains 5% ammonium hydroxide ( NH4​OH ) in methanol. This highly basic microenvironment (pH ~10) strips the protons from the WAX sorbent, neutralizing its charge. The electrostatic interaction collapses, and the intact BPADS is selectively released into the eluate[5].

SPE_Workflow Prep 1. Sample Pre-treatment Acidify with 2% Formic Acid (pH ~3) Condition 2. Sorbent Conditioning 3 mL MeOH -> 3 mL H2O Prep->Condition Load 3. Sample Loading Gravity Flow (Ionic Binding) Condition->Load Wash 4. Interference Washing 0.5% FA in H2O -> 25% MeOH Load->Wash Elute 5. Target Elution 5% NH4OH in MeOH (pH ~10) Wash->Elute Analyze 6. LC-MS/MS Analysis ESI Negative Mode Elute->Analyze

Fig 2: Mixed-mode Weak Anion Exchange (WAX) SPE workflow for BPADS extraction.

Experimental Protocol

Materials and Reagents
  • SPE Cartridges: Polymeric Mixed-Mode Weak Anion Exchange (WAX) Cartridges (e.g., Oasis WAX, 60 mg/3 cc).

  • Solvents: LC-MS grade Methanol (MeOH), LC-MS grade Water ( H2​O ), Formic Acid (FA), Ammonium Hydroxide ( NH4​OH ).

  • Standards: Authentic BPADS standard and isotopically labeled internal standard (e.g., 13C12​ -BPADS).

Matrix Pre-Treatment

Causality Note: Pre-treatment is critical to disrupt protein binding (especially in serum) and normalize the ionic strength of the sample to ensure uniform SPE loading.

  • Urine: Centrifuge at 10,000 × g for 5 minutes to remove particulates. Transfer 1.0 mL of urine to a clean tube. Add 10 µL of Internal Standard. Acidify by adding 1.0 mL of 2% FA in H2​O . Vortex for 30 seconds.

  • Serum: Aliquot 0.5 mL of thawed serum. Add 10 µL of Internal Standard. Add 2.0 mL of 2% FA in H2​O to precipitate proteins and release protein-bound BPADS[5]. Vortex vigorously for 2 minutes, then centrifuge at 12,000 × g for 10 minutes. Collect the supernatant for loading.

Solid-Phase Extraction (SPE) Steps
  • Conditioning: Pass 3.0 mL of MeOH through the WAX cartridge, followed by 3.0 mL of H2​O . Do not allow the sorbent bed to dry out.

  • Loading: Apply the acidified sample supernatant to the cartridge. Allow it to pass through via gravity flow (~1 mL/min) to maximize ionic interaction time.

  • Wash 1 (Aqueous Acid): Pass 2.0 mL of 0.5% FA in H2​O . This removes salts and highly polar neutral interferences while keeping the sorbent protonated[5].

  • Wash 2 (Organic Wash): Pass 4.0 mL of 25% MeOH in H2​O . This critical step removes hydrophobic lipids and proteins[5]. Apply maximum vacuum for 2 minutes to dry the cartridge bed.

  • Elution: Elute the target analytes using 3.0 mL of 5% NH4​OH in MeOH[5]. Collect the eluate in a clean glass vial.

  • Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of high-purity nitrogen gas at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A (Water + 0.1% FA). Vortex and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 40°C[7].

  • Mobile Phase A: H2​O containing 0.1% Formic Acid[7].

  • Mobile Phase B: Methanol containing 0.1% Formic Acid[7].

  • Gradient: 10% B held for 1 min, ramped to 95% B over 6.5 minutes, held for 2 minutes, and re-equilibrated. Flow rate: 350 µL/min[7].

  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

Method Validation & Quantitative Data

The following table summarizes the expected performance metrics of this SPE LC-MS/MS methodology for BPADS, demonstrating high recovery and sensitivity without the risk of deconjugation during extraction[6][7].

Validation ParameterHuman Urine MatrixHuman Serum Matrix
Limit of Quantification (LOQ) 0.05 ng/mL[6]0.05 ng/mL[6]
Linear Dynamic Range 0.01 – 100 ng/mL[6]0.01 – 100 ng/mL[6]
Linearity ( R2 ) > 0.99[6]> 0.99[6]
Absolute Recovery (%) 96 ± 14%[6]87 ± 8%[6]
Matrix Effect Minimal (Isotope Dilution)Mild Ion Suppression
Deconjugation Risk 0% (Intact extraction)[6]0% (Intact extraction)[6]

References

  • Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives Source: PMC (nih.gov) URL:[Link][1]

  • Determination of Free and Conjugated Forms of Bisphenol A in Human Urine and Serum by Liquid Chromatography–Tandem Mass Spectrometry Source: Environmental Science & Technology (acs.org) URL:[Link][6]

  • Serum levels of unconjugated bisphenol A are below 0.2 ng/ml in Swedish nursing women when contamination is minimized Source: ResearchGate URL:[Link][4]

  • Human exposure to bisphenol A by biomonitoring: Methods, results and assessment of environmental exposures Source: dphen1.com URL:[Link][3]

  • Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels Source: University of Saskatchewan URL:[Link][2]

  • Bisphenol A Metabolites and Bisphenol S in Paired Maternal and Cord Serum Source: Environmental Science & Technology (acs.org) URL:[Link][5]

  • Sensitive Determination of Bisphenol A In Urine Using Automated Solid-Phase Extraction Followed by LC-MS/MS Analysis Source: SciELO URL:[Link][7]

Sources

Application Note: Advanced Sample Preparation Techniques for Direct LC-MS/MS Biomonitoring of Bisphenol A Bissulfate Disodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Bisphenol A (BPA) is a ubiquitous environmental contaminant and endocrine disruptor. In human biomonitoring, BPA is rapidly metabolized via Phase II conjugation pathways into BPA-glucuronide (BPAG) and BPA-sulfate (BPAS) or BPA-bissulfate (BPADS)[1]. Historically, biomonitoring has relied on an indirect analytical approach: samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugates, allowing for the measurement of "total BPA"[1].

However, this indirect method obscures critical toxicokinetic data regarding individual metabolite profiles and is prone to background contamination from the enzymes themselves[2]. Direct measurement of intact conjugates—specifically the highly polar Bisphenol A bissulfate disodium salt —using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the gold standard for accurate exposure assessment[2].

Extracting a highly polar, doubly charged species like BPA-bissulfate from complex biological matrices (urine and serum) requires a meticulously designed sample preparation strategy. This guide details a self-validating Solid-Phase Extraction (SPE) protocol optimized for the direct recovery of BPA-bissulfate.

G BPA Bisphenol A (BPA) (Aglycone) SULT Phase II Metabolism (Sulfotransferase) BPA->SULT Hepatic Metabolism BPAS BPA Bissulfate Disodium (Target Analyte) SULT->BPAS Sulfation Indirect Indirect Method (Enzymatic Deconjugation) BPAS->Indirect Direct Direct Method (LC-MS/MS Direct Analysis) BPAS->Direct TotalBPA Total BPA Measured (Loss of Conjugate Info) Indirect->TotalBPA Hydrolysis Specific Specific Conjugate Profile (Preserves Metabolite Info) Direct->Specific Intact SPE Extraction

Fig 1: Phase II metabolism of BPA and the analytical pathways for biomonitoring.

Analytical Methodology: The Causality of Experimental Choices

As an application scientist, it is critical to understand why specific techniques are chosen over others. Every step in this protocol is designed to mitigate analyte loss and prevent matrix suppression.

Matrix Selection and Analyte Polarity

BPA-bissulfate is highly polar due to its two sulfate groups. Traditional Liquid-Liquid Extraction (LLE) using ethyl acetate is highly efficient for extracting free BPA but exhibits exceptionally poor recovery for polar conjugates like bissulfates[1]. Therefore, Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is mandatory. The HLB sorbent provides a dual retention mechanism: the lipophilic divinylbenzene interacts with the bisphenol backbone, while the hydrophilic N-vinylpyrrolidone retains the polar sulfate moieties[2].

Establishing a Self-Validating System

To ensure the trustworthiness of the assay, a stable isotope-labeled internal standard (IS)—such as BPA-bissulfate-d6 disodium salt —must be introduced at the very first step of sample handling[3].

  • Causality: Adding the IS prior to centrifugation or buffering mathematically normalizes any volumetric losses during SPE, incomplete elution, or ion suppression occurring later in the MS source[3]. If the absolute recovery of the IS drops below acceptable thresholds (e.g., <50%), the system automatically flags the sample for re-extraction, ensuring data integrity.

Mitigating Background Contamination

BPA is notoriously difficult to analyze due to environmental contamination from labware. All procedures must utilize glass or polypropylene tubes; polycarbonate must be strictly avoided[4]. Furthermore, SPE cartridges themselves can be a source of BPA contamination and must be aggressively pre-washed with methanol prior to conditioning[2].

Detailed Experimental Protocol: Solid-Phase Extraction (SPE)

Reagents & Materials
  • Sorbent: Oasis HLB cartridges (60 mg/3 cc)[1].

  • Solvents: LC-MS grade Methanol, Milli-Q Water, Formic Acid, 0.1 N HCl[5].

  • Buffer: 1 M Ammonium Acetate buffer (pH 5.0)[1].

  • Internal Standard: Bisphenol A bissulfate-d6 disodium salt (100 ng/mL in methanol)[3].

Step-by-Step Workflow
  • Sample Pre-treatment & IS Spiking:

    • Thaw the urine or serum sample at room temperature.

    • Transfer 0.5 mL of the sample into a 15-mL glass tube[1].

    • Immediately spike with 50 µL of the BPA-bissulfate-d6 internal standard[1].

    • Centrifuge at 3000 rpm for 10 minutes to pellet any cellular debris or precipitated proteins[2].

  • Buffering:

    • Add 1.0 mL of 1 M ammonium acetate buffer (pH 5.0) to the supernatant, followed by 1.45 mL of Milli-Q water to achieve a final loading volume of 3.0 mL[1].

    • Rationale: Adjusting the pH to 5.0 ensures the sulfate groups remain ionized for consistent interaction with the HLB sorbent, while dilution reduces the viscosity of serum matrices.

  • Cartridge Conditioning:

    • Wash the HLB cartridge with 5 column volumes of methanol to eliminate manufacturing BPA contaminants[2].

    • Condition with 5 mL of clean methanol, followed by 5 mL of Milli-Q water[1]. Do not let the sorbent bed dry.

  • Sample Loading:

    • Load the 3.0 mL buffered sample onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing (Critical Step):

    • Wash the cartridge with 2 mL of 0.1 N HCl. Rationale: The acid disrupts protein-analyte binding (especially critical for serum albumin), ensuring the highly charged bissulfate is not swept away with the protein fraction[1].

    • Follow with a wash of 5 mL of 10% methanol in water[1]. Rationale: This removes polar matrix interferences (salts, urea) without providing enough elutropic strength to desorb the target bissulfate.

  • Elution:

    • Elute the target analytes with 5 mL of 100% methanol into a clean glass tube[1].

  • Concentration & Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of high-purity nitrogen at 35°C.

    • Reconstitute the residue in 0.5 mL of the initial LC mobile phase (e.g., 10% methanol in water) and transfer to an LC vial for analysis[1].

SPE_Workflow Sample Urine/Serum Sample + BPA-bissulfate-d6 (IS) Centrifuge Centrifugation (3000 rpm, 10 min) Sample->Centrifuge Load Load Sample (Maintain pH ~5.0) Centrifuge->Load Condition Condition HLB Cartridge (5 mL MeOH, 5 mL H2O) Condition->Load Wash Wash Cartridge (2 mL 0.1N HCl, 5 mL 10% MeOH) Load->Wash Elute Elute Target Analytes (5 mL 100% Methanol) Wash->Elute Dry Concentrate (N2 Stream at 35°C) Elute->Dry Reconstitute Reconstitute (Mobile Phase A/B) Dry->Reconstitute LCMS LC-MS/MS Analysis (Negative ESI MRM) Reconstitute->LCMS

Fig 2: Optimized Solid-Phase Extraction (SPE) workflow for BPA bissulfate.

Quantitative Data & Method Performance

When executed correctly, this direct SPE LC-MS/MS method yields highly reproducible results that outperform indirect LLE methods. The table below summarizes the expected quantitative performance metrics based on validated literature parameters[1][2].

AnalyteExtraction MethodLimit of Quantification (LOQ)Linear RangeMean Recovery (%)Intra-day Precision (CV %)
Free BPA SPE (HLB)0.01 ng/mL0.01 - 100 ng/mL98 ± 2.0%< 5.0%
Free BPA LLE (Ethyl Acetate)0.01 ng/mL0.01 - 100 ng/mL99 ± 2.0%< 5.0%
BPA-Glucuronide SPE (HLB)0.05 - 0.10 ng/mL0.10 - 100 ng/mL87.5 - 91.0%6.2 - 8.1%
BPA-Bissulfate SPE (HLB)0.05 - 0.10 ng/mL0.10 - 100 ng/mL92.0 - 97.5%4.5 - 7.5%
BPA-Bissulfate LLE (Ethyl Acetate)Not DetectableN/A< 10.0%N/A

Note: LC-MS/MS is typically operated in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). For BPA sulfate conjugates, primary transitions usually monitor the loss of the sulfate group (e.g., m/z 306.9 → 227.0)[2].

Conclusion

The shift from indirect enzymatic hydrolysis to direct LC-MS/MS analysis represents a critical evolution in endocrine disruptor biomonitoring. By utilizing a targeted SPE approach with HLB polymeric sorbents, researchers can achieve near-quantitative recovery of Bisphenol A bissulfate disodium salt. Integrating stable isotope internal standards at the inception of the workflow guarantees a self-validating analytical system, ensuring that drug development professionals and toxicologists can trust the resulting pharmacokinetic profiles.

References

  • Determination of Free and Conjugated Forms of Bisphenol A in Human Urine and Serum by Liquid Chromatography–Tandem Mass Spectrometry | Environmental Science & Technology - ACS Publications.[Link]

  • Direct measurement of Bisphenol A (BPA), BPA glucuronide and BPA sulfate in a diverse and low-income population of pregnant women reveals high exposure, with potential implications for previous exposure estimates - PMC.[Link]

  • Bisphenol A Metabolites and Bisphenol S in Paired Maternal and Cord Serum | Environmental Science & Technology - ACS Publications.[Link]

  • Applicability of an on-line solid-phase extraction liquid chromatography – tandem mass spectrometry for the wastewater-based epidemiology. Science of the Total Environment.[Link]

Sources

High-throughput screening assays using Bisphenol A bissulfate disodium salt

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) Assays Utilizing Bisphenol A Bissulfate Disodium Salt

Executive Summary

Bisphenol A (BPA) bissulfate disodium salt is a highly water-soluble, Phase II sulfated metabolite of the ubiquitous endocrine disruptor BPA[1]. While traditionally viewed solely as an inactive detoxification byproduct for environmental biomonitoring, recent pharmacological profiling has identified BPA bissulfate disodium as a bioactive compound capable of modulating the complement system[2].

This application note provides validated, step-by-step High-Throughput Screening (HTS) protocols for utilizing BPA bissulfate disodium in two distinct drug development and toxicology workflows:

  • Immunomodulation: As a screening hit and reference compound for complement system inhibition.

  • Metabolic Deconjugation: As a primary substrate in sulfatase assays to study the reactivation (re-toxification) of bisphenols in target tissues.

Rationale and Causality

In drug discovery, the behavior of conjugated metabolites dictates both systemic toxicity and potential therapeutic off-target effects.

  • Complement Inhibition: Unregulated activation of the complement system is implicated in numerous cardiovascular and autoimmune diseases. BPA bissulfate disodium exhibits complement-inhibiting activity with an IC50 of approximately 247 μM[2]. In an HTS context, it serves as a valuable small-molecule reference compound, offering a non-peptide alternative to cyclic peptide inhibitors like Compstatin[3].

  • Metabolic Deconjugation: Endocrine disruptors can be "reactivated" in target tissues via enzymes such as steroid sulfatase (STS). Using BPA bissulfate as a direct substrate in HTS allows researchers to screen for STS inhibitors or map the specific re-toxification pathways of bisphenol analogs[1].

Physicochemical Properties

Understanding the physicochemical baseline of the compound is critical for assay formulation, particularly regarding solubility and target affinity.

Table 1: Physicochemical and Pharmacological Profile

PropertyValueCausality in Assay Design
Chemical Name Bisphenol A bissulfate disodium saltThe disodium salt ensures rapid dissolution in aqueous buffers.
CAS Number 10040-44-5Critical for precise procurement of analytical standards.
Molecular Weight 432.38 g/mol Small molecule size allows for rapid diffusion in 384-well formats.
Primary Target Complement System[2]Acts as an inhibitor blocking downstream inflammatory cascades.
IC50 (Complement) ~247 μM[2]Requires micromolar screening concentrations; necessitates sensitive TR-FRET readouts.
Solubility Highly soluble in Water/Methanol[4]Eliminates the need for high DMSO concentrations, reducing solvent toxicity in cell-based or enzymatic assays.

HTS Workflow 1: Complement System Inhibition Assay

Mechanism of Action: The complement system is a proteolytic cascade. To measure inhibition, we use a functional readout—typically the prevention of C3 convertase activity or downstream C3a generation.

ComplementPathway BPA BPA Bissulfate Disodium Salt C3 Complement C3 Protein BPA->C3 Inhibits (IC50 ~247 μM) C3a C3a Anaphylatoxin C3->C3a Cleavage C3aR C3a Receptor (C3aR) C3a->C3aR Binding Inflammation Inflammatory Response C3aR->Inflammation Activation

Fig 1. Mechanism of complement system inhibition by BPA bissulfate disodium.

Protocol A: 384-Well TR-FRET Complement Inhibition Screen

Self-Validating System: This protocol includes Compstatin as a positive control (100% inhibition)[3] and a vehicle buffer as a negative control (0% inhibition) to calculate the Z'-factor, ensuring run-to-run reliability.

  • Plate Preparation: Dispense 10 μL of assay buffer (PBS, 0.05% Tween-20, 1 mM MgCl₂, 0.15 mM CaCl₂) into a 384-well black, low-volume microplate. Rationale: Black plates minimize optical crosstalk between wells during fluorescence detection.

  • Compound Addition: Using an acoustic liquid handler, dispense BPA bissulfate disodium in a 10-point dose-response curve (ranging from 1 mM to 100 nM)[2]. Add 10 μM Compstatin to designated positive control wells.

  • Serum Addition: Add 10 μL of diluted normal human serum (NHS) as the native complement source.

  • Activation: Trigger the alternative complement pathway by adding 5 μL of Zymosan A (1 mg/mL).

  • Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes. Rationale: A 60-minute window ensures steady-state C3 cleavage without saturating the detection limits, maintaining the assay within its linear dynamic range.

  • Detection: Add 10 μL of TR-FRET labeled anti-C3a antibody pair (Europium-cryptate donor and d2 acceptor). Incubate for 30 minutes at room temperature.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm). Calculate the FRET ratio (665/615 nm).

HTS Workflow 2: Metabolic Deconjugation (Sulfatase) Assay

Mechanism of Action: To study the reactivation of BPA, we must measure the enzymatic removal of the sulfate groups. Because BPA bissulfate is not inherently fluorogenic, an LC-MS/MS readout provides the highest specificity for quantifying the generation of free BPA from the bissulfate precursor[1].

HTS_Workflow P1 1. Plate Preparation Dispense buffer into 384-well plates P2 2. Compound Addition Add BPA Bissulfate (Substrate/Inhibitor) P1->P2 P3 3. Biological Target Add STS Enzyme or Complement Serum P2->P3 P4 4. Incubation Incubate at 37°C for 45-60 minutes P3->P4 P5 5. Quench & Readout Fluorescence or LC-MS/MS Detection P4->P5

Fig 2. Standardized 384-well HTS workflow for BPA bissulfate assays.

Protocol B: 384-Well STS Deconjugation Screen (LC-MS/MS)
  • Enzyme Preparation: Prepare recombinant human Steroid Sulfatase (STS) in Tris-HCl buffer (pH 7.4).

  • Reaction Initiation: In a 384-well polypropylene plate, combine 10 μL of STS enzyme with 10 μL of BPA bissulfate disodium (substrate) at a final concentration of 10 μM[4].

  • Incubation: Incubate at 37°C for 45 minutes.

  • Quenching: Stop the reaction by adding 20 μL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₁₂-BPA)[1]. Rationale: Acetonitrile instantly denatures and precipitates the STS enzyme, halting the reaction at a precise timepoint while simultaneously extracting the analytes for mass spectrometry.

  • Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an injection plate. Analyze via a RapidFire High-Throughput MS system, monitoring the MRM transitions for BPA bissulfate (m/z 431 → 227) and free BPA (m/z 227 → 133).

Data Analysis and Quality Control

To ensure the scientific integrity of the generated data, all HTS runs utilizing BPA bissulfate disodium must meet strict quality control parameters before the data is accepted for hit-picking or structure-activity relationship (SAR) modeling.

Table 2: HTS Quality Control Parameters

ParameterAcceptable RangeCausality / Rationale
Z'-Factor > 0.5Ensures a wide dynamic range and low variability between the positive (Compstatin) and negative (Vehicle) controls.
Signal-to-Background (S/B) > 3.0Required for the robust differentiation of complement inhibition or sulfatase deconjugation activity from baseline noise.
Hill Slope (Dose-Response) 0.8 to 1.2Indicates a 1:1 binding stoichiometry. A slope > 1.5 may indicate non-specific aggregation or compound precipitation.

References

  • Liu, J., et al. "Bisphenol A Metabolites and Bisphenol S in Paired Maternal and Cord Serum." Environmental Science & Technology, ACS Publications, 2017. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression in Bisphenol A Bissulfate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Support Center. Bisphenol A bissulfate (BPADS) is a highly polar, doubly conjugated phase II metabolite of Bisphenol A. Due to its physicochemical properties, quantifying BPADS requires negative electrospray ionization (ESI-), making it notoriously susceptible to matrix effects and signal quenching.

This guide is designed for analytical chemists and drug development professionals to systematically diagnose, mitigate, and compensate for ion suppression in BPADS workflows.

Diagnostic Workflow: Isolating the Root Cause of Signal Loss

Before altering your method, you must determine whether your signal loss is due to poor extraction recovery or true ion suppression in the MS source. The decision tree below outlines the logical progression for isolating and resolving these effects.

G Start Identify Ion Suppression (BPA Bissulfate Signal Loss) Diagnose Post-Column Infusion Map Suppression Zones Start->Diagnose Decision Where does BPA Bissulfate elute? Diagnose->Decision Prep Optimize Sample Prep (Use WAX SPE) Decision->Prep Co-elutes with void/salts Chrom Optimize Chromatography (Adjust Gradient/Buffer) Decision->Chrom Co-elutes with late lipids IS Implement Stable Isotope Labeled IS (13C12-BPADS) Prep->IS Chrom->IS Validate Validate Matrix Factor (MF) MF = Response in Matrix / Response in Solvent IS->Validate

Logical troubleshooting workflow for resolving negative ESI ion suppression in LC-MS/MS.

Mechanistic Troubleshooting & FAQs

Q1: Why does BPA bissulfate experience such severe signal loss compared to free BPA? A1: It is a matter of chromatographic timing and charge competition. Free BPA is relatively non-polar and elutes later in a reversed-phase gradient. In contrast, BPA bissulfate contains two highly polar sulfate moieties, causing it to elute very early, often within the void volume[1]. In this early chromatographic window, it co-elutes with a high concentration of endogenous salts, urea, and highly polar matrix components[1][2]. During negative electrospray ionization (ESI-), these co-eluting compounds compete for the limited charge available on the droplet surface. Because matrix components can deprotonate and neutralize the analyte ions in the liquid phase, they prevent the BPA bissulfate from successfully entering the gas phase, leading to massive signal suppression[3]. Furthermore, high concentrations of matrix components increase droplet surface tension and viscosity, hindering the desolvation process[2][3].

Q2: How can I systematically diagnose if my loss of sensitivity is due to ion suppression versus poor extraction recovery? A2: To decouple extraction efficiency from ionization efficiency, you must use a self-validating post-column infusion system[2]. By continuously infusing a pure standard of BPA bissulfate into the MS while injecting a blank matrix extract through the LC, you create a steady baseline signal. Any drop in this baseline corresponds exactly to the retention times where matrix components are suppressing ionization[2]. This maps your "suppression zones" and dictates whether you need to adjust your chromatography (to move the analyte peak out of the zone) or your sample prep (to remove the interfering matrix).

Q3: Standard C18 columns result in BPA bissulfate co-eluting with the suppression zone. How should I adjust my chromatography? A3: Standard C18 stationary phases lack the retention mechanisms necessary to hold highly polar disulfates, causing them to elute with the solvent front[1]. Switching to an aqueous-compatible C18 (e.g., Waters HSS T3) or a biphenyl column provides enhanced retention via polar or pi-pi interactions, shifting the analyte's retention time away from early-eluting salts[1][4]. Additionally, mobile phase selection is critical. Avoid strong acids like trifluoroacetic acid (TFA) or high concentrations of formic acid, which force the pH down and heavily suppress negative ion ESI[5]. Instead, utilize volatile, weak acid-base buffers like ammonium acetate (<10 mM) or dilute ammonium hydroxide. These maintain the analyte in its ionized state (promoting [M-2H]2- or [M-H]- formation) while allowing efficient droplet desolvation[5].

Q4: What is the most effective sample preparation strategy to eliminate matrix interferences for BPA bissulfate? A4: Protein precipitation or simple liquid-liquid extraction (LLE) often fails for BPA bissulfate because of its high polarity; it will not partition efficiently into non-polar organic solvents[6]. The most robust approach is Solid-Phase Extraction (SPE) using a Weak Anion Exchange (WAX) polymeric sorbent[4]. The WAX sorbent contains amine groups that are positively charged at neutral/acidic pH. The negatively charged sulfate groups of BPA bissulfate bind strongly via ionic interactions. This allows you to aggressively wash the cartridge with 100% organic solvent (e.g., methanol) to strip away neutral phospholipids and free BPA, without losing the bissulfate. Finally, eluting with a basic organic solvent (e.g., 5% NH4OH in methanol) deprotonates the sorbent, breaking the ionic bond and releasing the target analyte into a highly purified extract[4].

Q5: Even with optimized prep and chromatography, I still observe 10-15% ion suppression. How do I ensure quantitative accuracy? A5: Complete elimination of matrix effects is rarely possible in complex biological fluids. To build a self-validating quantitative system, you must incorporate a stable isotope-labeled internal standard (SIL-IS), such as 13C12-BPA disulfate or BPA-d6 disulfate, spiked into the sample prior to extraction[1][4]. Because the SIL-IS shares the exact physicochemical properties of the native analyte, it co-elutes perfectly and experiences the exact same matrix environment and ion suppression[7]. By quantifying based on the analyte-to-IS peak area ratio, the suppression effect mathematically cancels out, ensuring accurate quantification regardless of sample-to-sample matrix variability[7].

Quantitative Impact of Mitigation Strategies

The table below summarizes the causality and expected outcomes of various sample preparation strategies on BPA bissulfate matrix effects.

Mitigation StrategyMechanism of Action (Causality)Typical Matrix Factor (MF)*Signal-to-Noise (S/N) Impact
Protein Precipitation (Baseline) Removes proteins, but leaves all salts and phospholipids in the extract.0.20 - 0.35 (Severe Suppression)1x (Baseline)
Liquid-Liquid Extraction (LLE) Relies on organic partitioning; highly polar disulfates fail to extract.N/A (Poor extraction recovery)< 1x
Reversed-Phase SPE (C18) Retains non-polar matrix; poor cleanup for early-eluting polar analytes.0.45 - 0.60 (Moderate Suppression)2x
Weak Anion Exchange (WAX) SPE Orthogonal ionic retention of sulfates allows aggressive organic washing.0.85 - 0.95 (Minimal Suppression)10x
WAX SPE + 13C12-BPADS IS Normalizes residual suppression via identical co-elution physics.1.00 (Fully Compensated)10x (High Accuracy)

*Matrix Factor (MF) = Peak response in presence of matrix / Peak response in pure solvent. An MF of 1.0 indicates zero ion suppression.

Validated Experimental Protocols
Protocol 1: Post-Column Infusion (Self-Validating Matrix Effect Mapping)
  • Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-connector positioned immediately before the mass spectrometer ESI source.

  • Infusion: Continuously infuse a pure standard of BPA bissulfate (e.g., 100 ng/mL in mobile phase) at 10 µL/min to establish a stable, continuous baseline MS signal in negative ESI mode.

  • Injection: Inject a blank matrix extract (e.g., extracted urine or serum without the analyte) through the LC system using your standard analytical gradient.

  • Validation: Monitor the BPA bissulfate MRM transition. Any negative deflection (dip) in the baseline indicates a "suppression zone" where co-eluting matrix components are stealing charge. If your analyte's retention time falls within this dip, you must alter the chromatography gradient to shift the peak, or improve sample cleanup.

Protocol 2: Weak Anion Exchange (WAX) SPE for BPA Bissulfate

This protocol utilizes orthogonal chemistry to isolate polar sulfates from complex matrices.

SPE Condition Conditioning MeOH & H2O Load Sample Loading (Urine/Serum + IS) Condition->Load Wash1 Wash 1 (Aqueous) Remove Salts Load->Wash1 Wash2 Wash 2 (Organic) Remove Neutrals Wash1->Wash2 Elute Elution (Basic MeOH/NH4OH) Wash2->Elute

Step-by-step Weak Anion Exchange (WAX) SPE extraction workflow for BPA bissulfate.

  • Spike: Aliquot 1.0 mL of biological matrix. Spike with 10 µL of 13C12-BPA disulfate internal standard. (Causality: Spiking before any prep ensures the IS accounts for both extraction losses and downstream ion suppression.)

  • Condition: Pass 2 mL Methanol, followed by 2 mL LC-MS grade H2O through the WAX cartridge to activate the polymeric sorbent.

  • Load: Load the spiked sample. (Causality: The negatively charged sulfates bind ionically to the positively charged amine groups on the WAX sorbent.)

  • Wash 1 (Aqueous): Wash with 2 mL 2% Formic Acid in H2O. (Causality: Removes salts and highly polar neutral interferences while keeping the WAX sorbent protonated and active.)

  • Wash 2 (Organic): Wash with 2 mL 100% Methanol. (Causality: Strips away non-polar lipids and free BPA; the strong ionic bond retains the bissulfate.)

  • Elute: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH deprotonates the WAX sorbent, neutralizing its charge and releasing the BPA bissulfate.)

  • Reconstitute: Evaporate to dryness under a gentle stream of N2 and reconstitute in the initial mobile phase to ensure peak shape integrity upon injection.

References
  • Source: chromatographyonline.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Source: bene-technology.
  • Source: nih.

Sources

Technical Support Center: Optimizing Bisphenol A Bissulfate (BPADS) Extraction in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Bisphenol A bissulfate (BPADS) is a major Phase II metabolite of Bisphenol A. Unlike free BPA, BPADS presents severe analytical challenges due to its extreme polarity and permanent double-negative charge.

This guide provides researchers and drug development professionals with mechanistically grounded troubleshooting strategies and self-validating protocols to achieve high-recovery extractions from complex matrices like plasma, serum, and urine.

Part 1: Core Troubleshooting & FAQs

Q1: Why are my BPADS recovery rates <20% when using standard C18 Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)? Causality & Solution: BPADS contains two sulfate groups, giving it an extremely low pKa (<1). It remains fully ionized (doubly negative) across the entire working pH range of standard extractions. Standard C18 SPE relies on hydrophobic interactions, while LLE relies on partitioning into non-polar organic solvents (e.g., hexane, ethyl acetate). Because BPADS is highly hydrophilic and charged, it fundamentally resists partitioning into organic phases and remains in the aqueous waste fraction during C18 loading or LLE (1)[1]. Actionable Fix: Switch from reversed-phase (C18) to Weak Anion Exchange (WAX) SPE . WAX sorbents contain secondary or tertiary amines that become positively charged under acidic/neutral conditions, forming strong ionic bonds with the anionic sulfate groups of BPADS.

Q2: I am using WAX SPE, but my recoveries are still inconsistent (50-70%). How do I optimize the wash and elution steps? Causality & Solution: Inconsistent WAX recovery usually stems from improper pH control during the wash or elution phases. If your wash solvent is too basic, the WAX sorbent loses its positive charge, causing premature elution of BPADS. Conversely, if your elution solvent is not basic enough, the BPADS remains ionically bound to the sorbent. Actionable Fix:

  • Wash Step: Use a slightly acidic to neutral organic wash (e.g., 25% methanol in water with 0.1% formic acid) to remove hydrophobic interferences while keeping the sorbent protonated (2)[2].

  • Elution Step: Elute with a highly basic organic solvent (e.g., 1-5% Ammonium Hydroxide ( NH4​OH ) in Methanol). The high pH (>10) neutralizes the weak anion exchange sites on the sorbent, breaking the ionic interaction and releasing the BPADS (3)[3].

Q3: When extracting BPADS from human serum/plasma, the SPE cartridges frequently clog, and matrix effects suppress my LC-MS/MS signal. What is the fix? Causality & Solution: Serum and plasma contain high concentrations of endogenous proteins (like albumin) that physically clog SPE frits and strongly bind to BPADS, preventing it from interacting with the SPE sorbent. Actionable Fix: Implement a Protein Precipitation (PPT) step prior to SPE. Add cold 2% formic acid in water to the plasma to disrupt protein binding and precipitate heavy proteins (2)[2]. The acidic environment denatures the proteins, releasing bound BPADS into the supernatant for clean SPE loading.

Q4: Is there a risk of BPADS converting back to free BPA during the extraction process? Causality & Solution: Yes. BPADS can undergo deconjugation via endogenous arylsulfatases present in biological matrices or via harsh acidic conditions during extraction (4)[4]. Actionable Fix: Keep samples on ice during preparation. Avoid prolonged exposure to strong acids (pH < 2) or high heat. Evaporate under a gentle nitrogen stream at ≤40∘C .

Part 2: Step-by-Step Validated WAX SPE Protocol

This protocol is designed as a self-validating system . It incorporates internal standard tracking and specific pH gating to ensure >85% recovery of intact BPADS from plasma or urine.

Phase 1: Sample Pre-treatment & Matrix Disruption

  • Aliquot 500 µL of plasma or urine into a microcentrifuge tube.

  • Self-Validating Checkpoint 1: Spike with 10 µL of isotopically labeled internal standard (e.g., 13C12​ -BPADS or BPADS- d6​ , 10 ng/mL) (5)[5]. Tracking the absolute peak area of this IS will validate whether losses are occurring during extraction or due to LC-MS/MS ion suppression.

  • Add 2.0 mL of 2% formic acid in water to disrupt protein-analyte binding and precipitate large proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4∘C . Collect the supernatant.

Phase 2: Weak Anion Exchange (WAX) SPE (Recommended Sorbent: Polymeric WAX, e.g., Phenomenex Strata X-AW or Oasis WAX, 60mg/3mL) 5. Conditioning: Pass 2 mL of Methanol through the cartridge (Gravity flow). 6. Equilibration: Pass 2 mL of Milli-Q Water (Gravity flow).

  • Self-Validating Checkpoint 2: Do not let the sorbent dry out before loading. A dried sorbent bed collapses, preventing the aqueous sample from interacting with the amine binding sites.

  • Loading: Load the acidified supernatant at a controlled flow rate of ≤1 mL/min to allow sufficient residence time for ionic bonding (6)[6].

  • Wash 1 (Polar Interferences): Pass 2 mL of 0.5% Formic Acid in Water.

  • Wash 2 (Hydrophobic Interferences): Pass 2 mL of 25% Methanol in Water.

  • Drying: Apply maximum vacuum for 5 minutes to remove residual water.

  • Elution: Elute BPADS using 2 mL of 1% to 5% NH4​OH in Methanol into a clean glass tube. The ammonia deprotonates the WAX sorbent, releasing the analyte.

Phase 3: Post-Extraction 12. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40∘C . 13. Reconstitute in 100 µL of 10% Methanol in Water. Vortex thoroughly and transfer to an LC vial for analysis.

Part 3: Quantitative Data Summary

The table below summarizes expected recovery rates and matrix effects when applying different extraction methodologies to BPADS, highlighting the necessity of WAX SPE.

Extraction MethodMatrixTarget AnalyteAverage Recovery (%)Matrix Effect / Ion SuppressionReference
Liquid-Liquid Extraction (Hexane)UrineBPADS< 5%High3
Reversed-Phase SPE (C18)SerumBPADS10 - 25%Moderate1
Weak Anion Exchange (WAX) SPESerumBPADS80 ± 13%Low[[1]]()
Weak Anion Exchange (WAX) SPEUrineBPADS96 ± 14%Low1

Part 4: Visualizations

Experimental Workflow for BPADS Extraction

Workflow Sample Biological Matrix (Plasma/Urine) Pretreatment Pre-treatment (PPT & Acidification) Sample->Pretreatment Add IS & Acid Load Load onto WAX SPE (Sorbent: + Charge) Pretreatment->Load Supernatant Wash Wash (Acidic/Aqueous Org) Load->Wash Retains BPADS(-) Elute Elution (Basic Methanol) Wash->Elute Neutralizes Sorbent Analyze LC-MS/MS Analysis Elute->Analyze Evap & Reconstitute

Validated WAX SPE workflow for extracting highly polar BPADS from complex biological matrices.

Chemical Mechanism of WAX SPE for BPADS

Mechanism BPADS BPADS (Always Anionic: -2) BoundState Strong Ionic Bond (Retention Phase) BPADS->BoundState Sorbent_Acidic Sorbent_Acidic Sorbent_Acidic->BoundState BaseAdded BaseAdded BoundState->BaseAdded Sorbent_Basic Sorbent_Basic BaseAdded->Sorbent_Basic Eluted BPADS Released (Elution Phase) BaseAdded->Eluted

pH-dependent ionic interaction mechanism between BPADS and Weak Anion Exchange sorbents.

Part 5: References

  • Title: Determination of Free and Conjugated Forms of Bisphenol A in Human Urine and Serum by Liquid Chromatography–Tandem Mass Spectrometry Source: ACS Publications (Environmental Science & Technology) URL: [Link]

  • Title: Exposure to Free and Conjugated Forms of Bisphenol A and Triclosan among Pregnant Women in the MIREC Cohort Source: PMC (Environmental Health Perspectives) URL: [Link]

  • Title: Bisphenol A Metabolites and Bisphenol S in Paired Maternal and Cord Serum Source: ACS Publications (Environmental Science & Technology) URL: [Link]

  • Title: Determination of bisphenol A, triclosan and their metabolites in human urine using isotope-dilution liquid chromatography–tandem mass spectrometry Source: dphen1.com (Journal of Chromatography B) URL: [Link]

  • Title: Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives Source: PMC (Science of The Total Environment) URL: [Link]

Sources

Technical Support Center: Resolving Chromatographic Co-Elution of Bisphenol A Bissulfate and BPA Glucuronide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Direct simultaneous analysis of Bisphenol A (BPA) and its highly polar phase II metabolites—specifically BPA glucuronide (BPA-G) and BPA bissulfate—is critical for accurate human biomonitoring and pharmacokinetic profiling[1]. While indirect methods relying on enzymatic hydrolysis often underestimate conjugate concentrations, direct LC-MS/MS quantification is frequently plagued by the co-elution of these highly polar metabolites[2]. Co-elution leads to severe matrix effects and ion suppression in the electrospray ionization (ESI) source.

This guide provides researchers and drug development professionals with field-proven, mechanistic troubleshooting strategies to achieve baseline resolution and self-validating quantification.

Chromatographic Optimization Strategy

Optimization A Co-Elution of BPA-G & BPA-Bissulfate B Stationary Phase Selection Shift from standard C18 to Extend-C18, PFP, or HSS T3 A->B Step 1: Retention C Mobile Phase Modification Switch Acetonitrile to Methanol Add 0.05% Ammonium Acetate B->C Step 2: Selectivity D Gradient Optimization Start at <5% Organic Shallow ramp (0-4 min) C->D Step 3: Elution Rate E Baseline Resolution Elimination of Ion Suppression D->E Validation

Workflow for resolving co-elution of highly polar BPA conjugates in LC-MS/MS.

Troubleshooting Guide & FAQs

Q1: Why do BPA bissulfate and BPA glucuronide consistently co-elute on my standard C18 column? Causality & Solution: BPA bissulfate and BPA-G are highly polar, hydrophilic metabolites. Because the bissulfate moiety carries two highly polar, ionizable sulfate groups, its hydrophilicity is significantly higher than that of the parent aglycone. On a standard end-capped C18 column, these conjugates exhibit minimal hydrophobic interaction with the stationary phase, causing them to elute near the void volume where matrix components also elute[1]. Actionable Fix: Transition to a stationary phase designed for enhanced polar retention. Columns such as the Agilent Extend-C18, Pentafluorophenyl (PFP), or High Strength Silica (HSS) T3 provide alternative selectivity mechanisms (e.g., dipole-dipole, pi-pi interactions) that differentially retain the glucuronide moiety versus the bissulfate groups[1][3].

Q2: Should I use Acetonitrile or Methanol as the organic mobile phase? Causality & Solution: Methanol is strongly recommended over acetonitrile for separating these specific conjugates[3][4]. Acetonitrile is a stronger elution solvent in reversed-phase chromatography and tends to compress the early part of the gradient, forcing the rapid, simultaneous elution of BPA-G and BPA bissulfate. Methanol, being a weaker protic solvent, interacts differently with the sulfate and glucuronide functional groups, expanding the chromatographic space and allowing for baseline resolution.

Q3: How does mobile phase pH impact the separation of these metabolites? Causality & Solution: Both BPA bissulfate and BPA-G are acidic and will be ionized at physiological pH. If analyzed in unbuffered water, their ionization states can fluctuate, leading to peak tailing and variable retention times. Adding a volatile buffer like 0.05% ammonium acetate (pH ~7.8) standardizes the ionization state of the molecules[3]. This ensures sharp, reproducible peaks and stabilizes the electrospray ionization process in negative mode. Avoid strong acids (like 0.1% formic acid) as they can suppress the ionization of the sulfate groups.

Q4: How do I validate that matrix effects and ion suppression are fully resolved? Causality & Solution: Even with improved separation, residual matrix components can co-elute. A self-validating protocol requires the use of stable isotope-labeled internal standards (e.g., 13C12-BPA-glucuronide and d6-BPA-sulfate)[5][6]. Because these isotopes co-elute exactly with their respective unlabelled analytes, any matrix-induced ion suppression will affect both equally. If the ratio of analyte to internal standard remains linear across your calibration curve, the matrix effect has been successfully normalized.

Quantitative Data: Methodological Parameters for Conjugate Separation

To facilitate method transfer, the following table summarizes the optimized chromatographic parameters required to separate BPA-G and BPA bissulfate.

ParameterSub-Optimal Configuration (Co-elution Risk)Optimized Configuration (Baseline Resolution)
Stationary Phase Standard C18 (e.g., 2.1 x 50 mm)Extend-C18, PFP, or HSS T3 (2.1 x 100 mm, 1.8 µm)
Aqueous Mobile Phase (A) Water + 0.1% Formic AcidWater + 0.05% Ammonium Acetate (pH 7.8)
Organic Mobile Phase (B) AcetonitrileMethanol + 0.05% Ammonium Acetate
Initial Gradient 10% - 20% Organic0% - 5% Organic (Hold for 0.5 min)
Ionization Mode ESI Positive / NegativeESI Negative (MRM mode)
Internal Standards Unlabeled surrogates13C12-BPA-G, d6-BPA-S, d6-BPA
Step-by-Step Methodology: Validated LC-MS/MS Protocol for Direct Separation

This self-validating protocol guarantees the separation of BPA-G and BPA bissulfate from biological matrices (e.g., serum or urine) without the need for enzymatic deconjugation[2][3].

Phase 1: Sample Preparation (Solid-Phase Extraction - SPE)

  • Aliquot 250 µL of the biological sample (serum/urine) into a clean microcentrifuge tube.

  • Spike the sample with 10 µL of an internal standard mixture containing 13C12-BPA-glucuronide and d6-BPA-sulfate (to achieve a final concentration of 5 ng/mL)[6].

  • Dilute the sample 1:1 with LC-grade water to reduce viscosity.

  • Load the sample onto a pre-conditioned polymeric SPE cartridge (e.g., Bond Elut Plexa, 30 mg)[2].

  • Wash with 1 mL of 5% methanol in water to remove salts and highly polar matrix interferences.

  • Elute the BPA conjugates using 1 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen at 32°C.

  • Reconstitute in 100 µL of 10% methanol in water.

Phase 2: Chromatographic Separation

  • Column Installation: Install an Agilent Extend-C18 (2.1 × 100 mm, 1.8 µm) or equivalent HSS T3 column, maintained at 50°C[3].

  • Mobile Phase Setup:

    • Mobile Phase A: LC-grade Water with 0.05% ammonium acetate.

    • Mobile Phase B: LC-grade Methanol with 0.05% ammonium acetate.

  • Gradient Elution Program (Flow rate: 0.3 mL/min):

    • 0.0 - 0.5 min: 5% B (Focuses the highly polar conjugates at the head of the column).

    • 0.5 - 4.0 min: Linear ramp to 75% B (Differentially elutes BPA-G followed by BPA bissulfate).

    • 4.0 - 6.0 min: Ramp to 100% B (Column wash).

    • 6.0 - 8.0 min: Hold at 100% B.

    • 8.0 - 12.0 min: Return to 5% B and equilibrate.

Phase 3: Mass Spectrometry Detection (MRM)

  • Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions:

    • BPA-Glucuronide: m/z 403.1 → 113.0 (Quantifier), 403.1 → 227.1 (Qualifier).

    • BPA-Bissulfate: m/z 387.0 → 227.1 (Quantifier).

  • Validation Check: Verify that the retention time of the 13C12-BPA-G peak perfectly overlaps with the unlabeled BPA-G peak. Calculate the recovery; it should fall within the 85-115% range to confirm the absence of co-eluting matrix suppression[2][3].

References
  • Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives - PMC Source: nih.gov URL:1

  • Bisphenol-A (BPA), BPA glucuronide, and BPA sulfate in mid-gestation umbilical cord serum in a Northern and Central California population - PMC Source: nih.gov URL:3

  • Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Evaluation | Chemical Research in Toxicology Source: acs.org URL:4

  • A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their conjugates - ChemRxiv Source: chemrxiv.org URL:2

  • Stable Isotope Standards For Mass Spectrometry Source: otsuka.co.jp URL:5

  • Bisphenol A Metabolites and Bisphenol S in Paired Maternal and Cord Serum | Environmental Science & Technology Source: acs.org URL:6

Sources

Best long-term storage conditions for Bisphenol A bissulfate disodium salt stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical standards and conjugated metabolites. As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we explore the causality behind the degradation of Bisphenol A bissulfate disodium salt (BPADS) and provide field-proven, self-validating workflows to ensure the absolute integrity of your quantitative LC-MS/MS assays.

PART 1: Core Storage & Stability FAQs

Q: What are the absolute best long-term storage conditions for BPADS in its solid powder form? A: For long-term preservation, the solid powder must be stored at -20°C in a tightly sealed, desiccated container, protected from light [1]. The Causality: BPADS is a disodium salt, making it inherently hygroscopic. Exposure to ambient humidity allows water molecules to coordinate with the sodium ions, initiating localized spontaneous hydrolysis of the sulfate ester bonds. By maintaining a -20°C environment with active desiccation, you arrest the thermodynamic kinetics required for nucleophilic attack by water, ensuring the structural integrity of the bisphenol A backbone and its sulfate modifications[2].

Q: How should I store reconstituted working solutions to prevent deconjugation? A: Once reconstituted (preferably in anhydrous LC-MS grade acetonitrile or methanol), solutions must be aliquoted into single-use vials and immediately cryopreserved at -80°C [3]. The Causality: In solution, the activation energy for sulfate cleavage is significantly lowered. Storing at -80°C halts molecular mobility. This protocol is a self-validating system: if you run a blank LC-MS/MS injection of your stock immediately after preparation and compare it to an aliquot thawed 6 months later, the baseline of free aglycone BPA should remain identical. Any increase in the free BPA peak indicates a failure in your cold-chain storage.

PART 2: Troubleshooting Deconjugation & Degradation

Q: I am detecting free Bisphenol A (BPA) in my biological matrix samples spiked with BPADS. What is causing this artifact? A: You are observing enzymatic deconjugation. Biological matrices (such as human liver cytosol, placenta, or unpasteurized urine) contain high levels of active de-conjugating enzymes, specifically arylsulfatase C and β-glucuronidase [4]. The Causality: Arylsulfatase C actively cleaves the sulfate groups from BPADS, reverting it to free BPA[4]. If biological samples are stored at ambient temperature or subjected to freeze-thaw cycles without immediate enzymatic quenching (e.g., via protein precipitation or acidification), BPADS will rapidly degrade[5].

Q: My standard curve for BPADS is losing linearity over time, despite storing the stock at -20°C. Why? A: You are likely subjecting a single stock vial to repeated freeze-thaw cycles. The Causality: Every time the vial is opened at room temperature, atmospheric moisture condenses inside the cold vial. This micro-condensation introduces water into the anhydrous solvent, driving spontaneous hydrolysis of the disulfate[5]. You must transition to a single-use aliquot system.

PART 3: Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the expected stability of BPADS across various environments based on empirical laboratory data:

Storage ConditionStateMatrixEstimated StabilityPrimary Degradation Risk
Ambient (20-25°C) SolidPure Powder< 1 WeekMoisture-induced hydrolysis
Refrigerated (2-8°C) SolidPure Powder3-6 MonthsGradual moisture absorption[2]
Freezer (-20°C) SolidPure Powder> 2 YearsMinimal risk if desiccated[1]
Ultra-low (-80°C) SolutionAcetonitrile/MeOH> 1 YearSolvent evaporation / Seal failure[3]
Ambient (20-25°C) SolutionBio-matrix (Urine/Serum)< 24 HoursEnzymatic deconjugation (Arylsulfatase C)[4]

PART 4: Standard Operating Procedure (SOP)

Workflow: Best Practices for Reconstitution and Long-Term Storage

Implement this step-by-step methodology to create a self-validating storage system for your BPADS standards:

  • Equilibration (Critical Step): Remove the sealed vial of solid BPADS from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. Validation check: If the powder clumps upon opening, moisture contamination has occurred.

  • Anhydrous Reconstitution: Dissolve the powder in anhydrous, LC-MS grade Acetonitrile or Methanol to achieve your desired stock concentration (e.g., 1 mg/mL). Avoid purely aqueous buffers for long-term stock storage.

  • Aliquoting: Divide the stock solution into pre-chilled, low-bind amber glass vials (e.g., 50 µL per vial) to protect from UV degradation and minimize surface adsorption.

  • Cryopreservation: Immediately transfer all aliquots to a -80°C freezer[3].

  • Usage & Discard: Thaw a single aliquot on ice immediately prior to your assay. Discard any unused portion. Never refreeze an opened aliquot.

PART 5: Mechanistic Pathway Diagram

The following diagram illustrates the proper handling workflow alongside the primary mechanistic pathways that lead to BPADS degradation and the artifactual generation of free BPA.

BPADS_Stability_Pathway Solid BPADS Solid Powder (Optimal: -20°C) Recon Anhydrous Reconstitution (Acetonitrile/MeOH) Solid->Recon Dissolve Spontaneous Spontaneous Hydrolysis (Moisture/Heat) Solid->Spontaneous Humidity Exposure Aliquots Single-Use Aliquots (Amber Vials) Recon->Aliquots Divide Storage Long-Term Storage (-80°C) Aliquots->Storage Cryopreserve Storage->Spontaneous Freeze-Thaw Cycles BioMatrix Biological Matrix (Serum/Urine) Enzymatic Enzymatic Cleavage (Arylsulfatase C) BioMatrix->Enzymatic Ambient Temp FreeBPA Free Aglycone BPA (Data Artifact) Enzymatic->FreeBPA Deconjugation Spontaneous->FreeBPA Bond Cleavage

Mechanistic workflow of BPADS handling and primary degradation pathways leading to free BPA.

References

  • Vulcanchem. "Bisphenol A Bissulfate-d6 Disodium Salt - Storage Requirements." Vulcanchem Analytical Standards. 2

  • HPC Standards. "Bisphenol A bissulfate disodium salt | 1X10MG | C15H14Na2O8S2 | 10040-44-5." HPC Standards GmbH. 1

  • ResearchGate (Chemistry & Biology). "A Role for Sulfation-Desulfation in the Uptake of Bisphenol A into Breast Tumor Cells." ResearchGate. 4

  • National Institutes of Health (NIH) / PMC. "Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives." PMC. 5

  • Journal of Chromatography A. "Determination of bisphenol A, triclosan and their metabolites in human urine using isotope-dilution liquid chromatography–tandem mass spectrometry." Elsevier / dphen1. 3

Sources

Overcoming low negative electrospray ionization (ESI-) efficiency for Bisphenol A bissulfate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This guide is specifically designed for researchers and drug development professionals facing sensitivity and reproducibility challenges when quantifying Bisphenol A bissulfate (BPAS) and related phase II conjugated endocrine-disrupting chemicals (EDCs).

Direct analysis of conjugated metabolites without relying on enzymatic hydrolysis is critical for accurate human biomonitoring and exposure assessment[1]. However, the unique physicochemical properties of doubly sulfated metabolites often result in severe signal attenuation in negative electrospray ionization (ESI-). The diagnostic workflow and validated protocols below are engineered to systematically eliminate these bottlenecks.

Diagnostic Workflow: BPAS Signal Optimization

Workflow Root Low BPAS ESI- Signal Mat Matrix Suppression Root->Mat Mob Suboptimal Mobile Phase Root->Mob Chr Poor Retention Root->Chr Sol1 Mixed-Mode WAX/MAX SPE Mat->Sol1 Sol2 1 mM Acetic Acid / NH4Ac Mob->Sol2 Sol3 HILIC or Anion-Exchange LC Chr->Sol3 Opt High-Efficiency [M-2H]2- Detection Sol1->Opt Sol2->Opt Sol3->Opt

Diagnostic workflow for resolving low ESI- efficiency of Bisphenol A bissulfate.

Core Diagnostics: Frequently Asked Questions (FAQs)

Q: Why does BPAS exhibit poor ESI- efficiency despite having two highly ionizable sulfate groups? A: The issue is not a lack of charge, but rather desolvation thermodynamics and adduct formation. Sulfates are strong acids that readily exist as anions in solution. However, doubly charged species like BPAS ( [M−2H]2− ) possess extremely high hydration energies. In the ESI droplet, they struggle to shed water molecules and migrate to the droplet surface compared to singly charged or less polar species. Furthermore, BPAS is highly susceptible to forming stable adducts with alkali metals (Na+, K+) present in biological matrices or glassware. This splits the ion current and neutralizes the charge, drastically reducing the target [M−2H]2− or [M−H]− signal[2].

Q: I am currently using 0.1% Formic Acid (FA) in my mobile phase. Is this causing my low signal? A: Yes. While 0.1% FA is the industry standard for positive mode LC-MS, it actively suppresses negative ionization by providing an excess of protons, which shifts the equilibrium away from the deprotonated sulfate anion. Switching to a weak acid like 1 mM Acetic Acid (pH ~4.0) or a volatile buffer like 5 mM Ammonium Acetate significantly enhances ionization efficiency. Acetic acid provides a superior balance of pH and gas-phase basicity, promoting droplet charging in negative mode without causing severe ion suppression[3].

Q: Standard C18 columns aren't retaining BPAS well, resulting in poor peak shape. What chromatographic strategies prevent void-volume ion suppression? A: BPAS is highly polar. On standard reversed-phase (C18) columns, it elutes near the void volume. In biological samples like urine or serum, the void volume is packed with endogenous salts and highly polar suppressors, causing severe matrix effects. To resolve this, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Anion Exchange columns. These stationary phases retain the negatively charged sulfate groups, shifting the BPAS peak away from the suppression zone and into a cleaner chromatographic window[1].

Quantitative Data: Mobile Phase Optimization

To illustrate the causality of mobile phase selection on BPAS detection, refer to the summarized performance metrics below. Isotope-dilution LC-MS/MS is the gold standard for this analysis, and mobile phase chemistry directly dictates the lower limit of quantification (LLOQ)[4].

Table 1: Impact of Mobile Phase Additives on BPAS ESI- Performance

Mobile Phase AdditiveApprox. pHIonization EfficiencyChromatographic Peak ShapeMechanism & Recommendation
0.1% Formic Acid ~2.7PoorGoodAvoid. Excess protons suppress the formation of the [M−2H]2− anion.
1 mM Acetic Acid ~4.0ExcellentGoodHighly Recommended. Optimal gas-phase basicity enhances negative droplet charging[3].
5 mM Ammonium Acetate ~6.8GoodExcellentRecommended. Excellent buffering capacity prevents peak tailing on C18/HILIC columns.
0.1% Ammonium Hydroxide ~10.5HighPoorAvoid for Silica. High pH dissolves standard silica columns, despite good ionization.
Validated Experimental Protocols
Protocol 1: Self-Validating Mixed-Mode Anion Exchange (MAX) SPE

Objective: Isolate BPAS from urinary salts and neutral suppressors prior to LC-MS/MS analysis[5]. Causality: MAX sorbents contain both reversed-phase and quaternary amine functional groups. The strong anion exchange mechanism strongly retains the bissulfate groups, allowing aggressive washing to remove neutral and cationic matrix interferences.

Step-by-Step Methodology:

  • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of LC-MS grade water through the MAX cartridge. Mechanism: Solvates the reversed-phase backbone and prepares the ion-exchange sites.

  • Loading: Load 1 mL of centrifuged urine (spiked with a deuterated or 13C-labeled internal standard). Self-Validation Step: Collect the flow-through fraction. Inject a small aliquot into the LC-MS to verify 0% BPAS breakthrough. If BPAS is present, the sorbent capacity is exceeded.

  • Washing (Interference Removal): Wash with 2 mL of 5% Ammonium Hydroxide in water, followed by 2 mL of Methanol. Mechanism: Removes neutral lipids and basic compounds. BPAS remains locked to the sorbent via strong ionic interactions.

  • Elution: Elute with 2 mL of 5% Formic Acid in Methanol. Mechanism: The highly acidic environment neutralizes the sorbent/analyte ionic interaction, releasing the bissulfate.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 35°C and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: ESI- Source Parameter Optimization for Doubly Charged Sulfates

Objective: Maximize desolvation and prevent in-source fragmentation or adduct formation.

Step-by-Step Methodology:

  • Solvent Setup: Prepare Mobile Phase A as 1 mM Acetic Acid in water and Mobile Phase B as Acetonitrile. Ensure all glassware is rigorously rinsed to remove ambient sodium.

  • Capillary Voltage Tuning: Start the ESI capillary voltage at -2500 V and incrementally increase to -3500 V. Causality: Doubly charged ions are highly prone to corona discharge in negative mode. Lower capillary voltages often yield better signal stability and lower background noise for bissulfates.

  • Desolvation Gas Optimization: Increase the drying gas temperature to 350°C and the gas flow to 10-12 L/min. Mechanism: Because sulfates are highly hydrated, aggressive thermal energy is required to strip water molecules from the [M−2H]2− ion. Monitor the [M−H]− vs [M−2H]2− ratio; optimal desolvation should maximize the doubly charged species without breaking the labile sulfate-phenyl ester bond.

References
  • Determination of free and conjugated forms of bisphenol A in human urine and serum by liquid chromatography-tandem mass spectrometry, nih.gov.
  • A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their conjug
  • Determination of bisphenol A, triclosan and their metabolites in human urine using isotope-dilution liquid chromatography-tandem mass spectrometry, nih.gov.
  • 1478-61-1, Bisphenol AF Formula, echemi.com.
  • Enhancing the Power of Liquid Chromatography–Mass Spectrometry-Based Urine Metabolomics in Negative Ion Mode by Optimiz

Sources

Validation & Comparative

Biomarker Profiling: Bisphenol A Bissulfate vs. Bisphenol A Glucuronide in Exposure Assessment

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative: Why Phase II Metabolites?

Historically, assessing human exposure to Bisphenol A (BPA) relied on quantifying unconjugated (free) BPA in biological fluids. However, this approach is analytically perilous. Because free BPA is ubiquitous in laboratory consumables, sample collection apparatus, and indoor dust, false positives from ex vivo contamination are rampant[1].

To establish a self-validating system for exposure assessment, modern biomonitoring has shifted entirely to quantifying Phase II metabolites: Bisphenol A Glucuronide (BPAG) and Bisphenol A Bissulfate (BPADS) / Monosulfate (BPAS) . Because these conjugates are strictly products of in vivo enzymatic biotransformation, they do not exist as environmental contaminants[2]. Quantifying these intact conjugates directly via LC-MS/MS provides unequivocal proof of true biological exposure and internal metabolism, eliminating the background contamination artifacts that plague free BPA analysis[3].

Pharmacokinetics & Metabolic Pathways

Upon ingestion or dermal absorption, BPA undergoes extensive first-pass metabolism in the liver and intestine, diverging into two primary conjugative pathways.

Bisphenol A Glucuronide (BPAG): The Adult Standard

In adults, the dominant detoxification route is mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). BPAG is highly water-soluble and is rapidly cleared by the kidneys, exhibiting a terminal half-life of less than 6 hours[2]. In controlled human studies, applied doses of BPA are almost completely recovered in urine as BPAG, making it the gold standard biomarker for assessing recent, population-level exposure in adults[2].

Bisphenol A Bissulfate (BPADS) & Monosulfate: The Fetal Indicators

Sulfation is mediated by sulfotransferases (SULTs). While BPA monosulfate and BPA bissulfate represent a minor fraction of urinary metabolites in adults (often <10%), their pharmacokinetic profile shifts dramatically during pregnancy[2]. Due to the distinct ontogeny of fetal hepatic enzymes—where UGT activity is immature but SULT activity is robust—sulfation becomes the dominant metabolic route in the fetoplacental compartment. Studies of paired maternal and cord serum reveal that BPA-sulfate forms account for up to 99% of total BPA metabolites in highly exposed fetal cord serum[4]. Consequently, while BPAG is ideal for adult urine, sulfated conjugates are the critical biomarkers for assessing maternal-fetal transfer and developmental exposure risks[5].

BPAMetabolism cluster_liver Hepatic & Intestinal Phase II Metabolism BPA Free Bisphenol A (BPA) (Exogenous Exposure) UGT UGT Enzymes (Glucuronidation) BPA->UGT Major Pathway (Adults) SULT SULT Enzymes (Sulfation) BPA->SULT Major Pathway (Fetus) BPAG BPA Glucuronide (BPAG) (Major Adult Metabolite) UGT->BPAG BPAS BPA Monosulfate (BPAS) (Intermediate) SULT->BPAS BPADS BPA Bissulfate (BPADS) (Major Fetal Metabolite) SULT->BPADS Urine Excretion via Urine (Adults) BPAG->Urine BPAS->SULT Secondary Sulfation Cord Accumulation in Cord Serum (Fetus) BPAS->Cord BPADS->Cord

Fig 1. Phase II metabolic pathways of Bisphenol A into glucuronide and bissulfate conjugates.

Comparative Analysis: BPAG vs. BPA Bissulfate

When designing an exposure study, selecting the correct biomarker depends entirely on the target demographic and the biological matrix being sampled.

FeatureBisphenol A Glucuronide (BPAG)Bisphenol A Bissulfate / Sulfate (BPADS/BPAS)
Primary Biological Matrix Adult UrineFetal Cord Serum / Maternal Serum
Dominant Metabolic Pathway Glucuronidation (UGT enzymes)Sulfation (SULT enzymes)
Relative Abundance (Adults) Major (>90% of urinary metabolites)Minor (<10% of urinary metabolites)
Relative Abundance (Fetus) MinorMajor (Up to 99% in highly exposed cases)
Clearance Half-Life Rapid (< 6 hours)Slower (retained longer in fetoplacental unit)
Analytical Challenge Susceptible to ex vivo deconjugationRequires high-sensitivity LC-MS/MS (low LODs)

Note: BPA bissulfate specifically requires highly sensitive analytical methods due to lower absolute concentrations compared to the monosulfate, often necessitating Limits of Detection (LODs) < 0.20 ng/mL[4].

Experimental Methodologies: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and eliminate matrix interference, indirect measurement (using enzymes like β -glucuronidase to cleave conjugates and measuring the resulting free BPA) is now considered obsolete[1]. Direct quantification of the intact conjugates via LC-MS/MS is the required standard[3].

The following protocol outlines a self-validating workflow for the simultaneous extraction and quantification of BPAG and BPADS/BPAS.

Step 1: Sample Aliquoting & Isotope Dilution
  • Action : Spike 1.0 mL of urine or serum with isotopically labeled internal standards (e.g., 13 C 12​ -BPAG and d 6​ -BPAS).

  • Causality : Co-eluting matrix components in biological fluids cause severe ion suppression in the mass spectrometer. Isotope dilution ensures that any signal loss affects the native analyte and the internal standard equally, providing mathematically perfect recovery correction.

Step 2: Protein Precipitation (Serum Samples Only)
  • Action : Add cold acetonitrile (1:3 v/v), vortex vigorously, and centrifuge at 14,000 x g for 10 minutes.

  • Causality : Denatures and removes binding proteins (such as albumin) that could trap the conjugates, freeing them entirely into the supernatant for extraction.

Step 3: Solid-Phase Extraction (SPE)
  • Action : Load the supernatant (or diluted urine) onto a pre-conditioned Oasis WAX (Weak Anion Exchange) cartridge. Wash with 5% methanol in water; elute with 2% ammonium hydroxide in methanol.

  • Causality : The weak anion exchange chemistry specifically retains the acidic glucuronide and strongly acidic sulfate/bissulfate groups while neutral interferences are washed away. This targeted cleanup drastically improves the signal-to-noise ratio.

Step 4: UHPLC Separation
  • Action : Inject the reconstituted extract onto a C18 reversed-phase column (1.7 µm particle size). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both buffered with 10 mM ammonium acetate adjusted to pH 9.0.

  • Causality : The alkaline pH ensures that both the glucuronic acid moiety and the sulfate groups remain fully ionized in solution, preventing peak tailing and improving retention time reproducibility.

Step 5: ESI-MS/MS Detection
  • Action : Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Transitions : Monitor m/z 403 113 for BPAG, m/z 307 227 for BPAS, and m/z 387 227 for BPA bissulfate.

  • Causality : ESI- is highly sensitive for acidic conjugates. The specific MRM transitions provide absolute structural confirmation, eliminating false positives from isobaric interferences.

AnalyticalWorkflow Sample Sample Collection (Urine/Serum) Spike Isotope Dilution (Add 13C-Standards) Sample->Spike SPE Solid-Phase Extraction (Concentration) Spike->SPE LC UHPLC Separation (C18 Column) SPE->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Fig 2. Self-validating LC-MS/MS analytical workflow for quantifying BPA phase II metabolites.

References

  • Title : Bisphenol A Metabolites and Bisphenol S in Paired Maternal and Cord Serum Source : Environmental Science & Technology - ACS Publications URL : 4[4]

  • Title : Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives Source : PMC (NIH) URL :1[1]

  • Title : Human exposure to bisphenol A by biomonitoring: Methods, results and assessment of environmental exposures Source : dphen1.com URL :2[2]

  • Title : Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors Source : PubMed (NIH) URL : 3[3]

  • Title : Bisphenol-A (BPA), BPA glucuronide, and BPA sulfate in mid-gestation umbilical cord serum in a Northern and Central California population Source : PMC (NIH) URL : 5[5]

Sources

Bioanalytical Method Validation for Bisphenol A Bissulfate Disodium Salt: A Comparative Guide under FDA 2018 Guidelines

Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of Bisphenol A (BPA) and its phase II metabolites is critical for human biomonitoring and pharmacokinetic profiling. While historical methods focused on measuring "total BPA" via enzymatic hydrolysis, the field has aggressively shifted toward the direct measurement of specific conjugates, such as Bisphenol A bissulfate disodium salt (BPA-Sulfate)[1].

This guide objectively compares the performance of direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternative modalities (Indirect GC-MS/MS and ELISA) for the quantification of BPA bissulfate. Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the FDA 2018 Bioanalytical Method Validation (BMV) Guidance for Industry [2].

Mechanistic Context: The Importance of Direct Measurement

Upon exposure, BPA undergoes rapid and extensive phase II metabolism in the hepatic and intestinal walls, primarily forming BPA-glucuronide (BPA-Glu) and BPA-sulfate (BPA-S)[3]. Because these conjugated metabolites are the predominant forms excreted in urine and circulating in serum, their direct measurement provides a more accurate representation of the body's metabolic clearance and fetal exposure during pregnancy[4].

Metabolism BPA Bisphenol A (Parent Compound) Enzymes Hepatic Phase II Metabolism BPA->Enzymes Exposure & Absorption BPAG BPA Glucuronide (UGT Pathway) Enzymes->BPAG Major Metabolite (>80%) BPAS BPA Bissulfate (SULT Pathway) Enzymes->BPAS Target Analyte (~10%)

Hepatic Phase II metabolism of Bisphenol A into its primary conjugated forms.

Comparative Analysis of Analytical Modalities

Historically, efforts to characterize human exposure to BPA metabolites have been hampered by the limitations of available analytical methods[5]. Table 1 compares the three primary modalities used in bioanalytical laboratories today.

Table 1: Performance Comparison of Analytical Modalities for BPA Bissulfate
ParameterDirect LC-MS/MS (Product Focus)Indirect GC-MS/MS (Alternative 1)Immunoassay / ELISA (Alternative 2)
Analyte State Intact conjugates (Direct)[1]Deconjugated (Free BPA)[6]Total BPA (Requires hydrolysis)
Sample Preparation Solid Phase Extraction (SPE)[7]Enzymatic Hydrolysis + DerivatizationMinimal dilution
Sensitivity (LLOQ) ~0.05 ng/mL[7]~0.10 - 0.50 ng/mL~1.0 ng/mL
Specificity Very High (MRM transitions)[5]High (Mass fragmentation)Low (Antibody cross-reactivity)[5]
Enzymatic Bias None (Preserves molecular integrity)High (Underestimates by 8.6%-12.6%)[6]High (Dependent on enzyme efficiency)
Throughput High (Automated SPE compatible)[3]Low (Lengthy derivatization steps)Very High (96-well plate format)
Causality Behind the Modality Shift

The critical flaw in Indirect GC-MS/MS and ELISA is their reliance on enzymatic deconjugation using β -glucuronidase and sulfatase. Sulfatase activity can be highly variable and incomplete, leading to an underestimation of total BPA exposure by an average of 8.6% to 12.6%[6]. By utilizing Direct LC-MS/MS , researchers bypass the hydrolysis step entirely, preserving the molecular integrity of BPA bissulfate and eliminating enzymatic bias[1][5].

Experimental Protocol: Direct LC-MS/MS Workflow

To meet the FDA 2018 BMV criteria, the following protocol utilizes a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Bisphenol A Bissulfate-d6 Disodium Salt —at the very first step, any subsequent extraction losses or ion suppression effects are proportionally mirrored by the IS. This ensures that the ratio of the native analyte to the IS remains constant, inherently correcting for matrix effects[8].

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 100 µL of human urine or serum into a clean microcentrifuge tube. Spike the sample with 10 µL of the SIL-IS working solution (Bisphenol A Bissulfate-d6 Disodium Salt, 50 ng/mL) to achieve a final IS concentration that falls within the mid-range of the calibration curve[8].

  • Solid Phase Extraction (SPE) Conditioning: Use polymeric reversed-phase sorbent cartridges (e.g., Oasis HLB, 30 mg/1 mL)[9]. Condition the cartridge with 1.0 mL of 100% Methanol, followed by equilibration with 1.0 mL of LC-MS grade Water.

  • Sample Loading: Dilute the spiked biological sample with 400 µL of Water and load it onto the conditioned SPE cartridge at a flow rate of ~1 mL/min.

  • Interference Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water. Causality: This specific concentration is critical; it is strong enough to elute polar endogenous salts and proteins that cause ion suppression in the mass spectrometer, but weak enough to retain the highly polar BPA bissulfate on the sorbent[9][10].

  • Analyte Elution & Reconstitution: Elute the target analytes using 1.0 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% Methanol in Water)[10].

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 analytical column (e.g., Zorbax Eclipse Plus C18)[10]. Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for BPA bissulfate and the d6-internal standard[5][11].

Workflow Sample Biological Matrix (Spiked with BPA-d6 Bissulfate IS) SPE Solid Phase Extraction (HLB) Conditioning & Loading Sample->SPE Matrix Normalization Wash Interference Removal (5% MeOH Wash Step) SPE->Wash Retain Conjugates Elute Analyte Elution (100% MeOH) Wash->Elute Remove Salts/Proteins LCMS LC-MS/MS Analysis (ESI- MRM Mode) Elute->LCMS Reconstitute & Inject

Step-by-step solid-phase extraction and LC-MS/MS workflow for BPA bissulfate.

FDA 2018 Validation Data & Performance Metrics

According to the FDA 2018 Bioanalytical Method Validation Guidance, a method must prove its reliability through rigorous testing of accuracy, precision, recovery, and matrix effects[2]. Table 2 summarizes the experimental validation data for the direct LC-MS/MS method described above, demonstrating full compliance with regulatory thresholds.

Table 2: FDA 2018 BMV Performance Data for BPA Bissulfate (LC-MS/MS)
Validation ParameterFDA 2018 Acceptance Criteria[2]Experimental Result (BPA Bissulfate)Status
Linearity (R²) N/A (Must be reproducible)> 0.99 (Range: 0.10 - 25 ng/mL)[3][5]Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)6.0% - 8.5%[5]Pass
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)7.2% - 9.1%[5]Pass
Accuracy (% of Nominal) ± 15% (± 20% at LLOQ)96.6% - 103.4%[3]Pass
Extraction Recovery Consistent and reproducible90.0% - 95.5% (SPE)[5]Pass
Matrix Effect (IS-Normalized) CV ≤ 15% across 6 lots4.2% (Effectively neutralized by d6-IS)Pass
Lower Limit of Quantitation Analyte response ≥ 5x blank0.05 ng/mL[7]Pass
Trustworthiness & Data Integrity

The data clearly demonstrates that direct LC-MS/MS coupled with an automated SPE procedure is highly robust. Precision coefficients of variation (CVs) remained well below the FDA's 15% threshold (ranging from 6.0% to 8.5% for BPA sulfate)[5]. Furthermore, the extraction recovery was maintained at a narrow, highly reproducible range (>90%), ensuring that analytical variability does not contribute significantly to the measured levels of the biomarker in clinical samples[5].

References

  • SciELO - Application to a Human Biomonitoring Study in Brazil Sensitive Determination of Bisphenol A In Urine Using Automated Solid-Phase Extraction Followed by LC-MS/MS Analysis.
  • Mesa Labs - Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development.
  • PMC - Bisphenol-A (BPA), BPA glucuronide, and BPA sulfate in mid-gestation umbilical cord serum in a Northern and Central California population.
  • ACS Publications - Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Evaluation.
  • Vulcanchem - Bisphenol A Bissulfate-d6 Disodium Salt () for sale.
  • PMC - Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives.
  • ACS Publications - Bisphenol A Metabolites and Bisphenol S in Paired Maternal and Cord Serum.
  • ChemRxiv - A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their conjugates.
  • Dphen1 - Determination of bisphenol A, triclosan and their metabolites in human urine using isotope-dilution liquid chromatography–tandem mass spectrometry.
  • ResearchGate - Direct LC-MS/MS and indirect GC-MS/MS methods for measuring urinary bisphenol A concentrations are comparable.
  • PubMed - Determination of free and conjugated forms of bisphenol A in human urine and serum by liquid chromatography-tandem mass spectrometry.

Sources

Comparative Guide: Extraction Efficiency of Bisphenol A Bissulfate Disodium Salt vs. BPA Monosulfate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Historically, human biomonitoring of Bisphenol A (BPA) relied on enzymatic deconjugation to measure "total BPA." However, this approach risks overestimation due to ubiquitous environmental aglycone contamination and obscures critical toxicokinetic data (1)[1]. Direct quantification of intact phase II metabolites—specifically BPA monosulfate (BPAS) and BPA disulfate (BPADS)—is now the gold standard for exposomic research (2)[2]. This guide provides a critical comparison of extraction efficiencies for these two distinct sulfate conjugates, detailing the physicochemical causality behind sorbent selection and offering a self-validating Solid-Phase Extraction (SPE) protocol.

Physicochemical Causality: Why BPAS and BPADS Behave Differently

The extraction efficiency of a compound is fundamentally dictated by its charge state and polarity.

  • BPA Monosulfate (BPAS): Contains one sulfate group and one unmodified phenolic hydroxyl. It retains a degree of amphiphilic character. The hydrophobic phenolic ring allows for adequate retention on standard reversed-phase sorbents (e.g., C18 or polymeric HLB), while the sulfate group provides a handle for ion-exchange (3)[3].

  • Bisphenol A Bissulfate Disodium Salt (BPADS): Both hydroxyl groups are sulfated, resulting in a highly polar molecule with a permanent double-negative charge at physiological pH. BPADS exhibits poor retention on traditional silica-based C18 sorbents because its extreme polarity prevents hydrophobic partitioning. Consequently, quantitative recovery of BPADS necessitates mixed-mode polymeric sorbents or Weak Anion Exchange (WAX) chemistries that leverage electrostatic interactions (2)[2].

Quantitative Data: Extraction Efficiency Comparison

The following table synthesizes the absolute recovery rates of BPAS and BPADS across different biological matrices and SPE sorbent chemistries.

MatrixSPE Sorbent TypeBPAS Recovery (%) ± SDBPADS Recovery (%) ± SDMechanistic Driver
Urine Reversed-Phase (C18)68.4 ± 8.231.2 ± 11.5Poor retention of highly polar disulfate on hydrophobic silica.
Urine Polymeric (HLB)92.1 ± 6.484.5 ± 9.1Improved retention via polymeric backbone, but partial breakthrough for BPADS.
Urine Mixed-Mode WAX98.5 ± 4.1103.2 ± 6.8Electrostatic binding of sulfate groups to amine functionalized sorbent.
Serum Polymeric (HLB)88.3 ± 7.579.4 ± 10.2Protein binding interference reduces available free conjugates.
Serum Mixed-Mode WAX96.2 ± 5.399.1 ± 7.4Strong ion-exchange overcomes matrix protein disruption.

Data synthesized from validated LC-MS/MS methodologies for BPA conjugate biomonitoring[2][3].

Experimental Workflow & Visualization

SPE_Optimization Sample Biological Matrix (Urine/Serum) Spike Add Isotope Labeled IS (13C12-BPAS / 13C12-BPADS) Sample->Spike Condition Condition WAX Cartridge (MeOH -> H2O) Spike->Condition Prepare for SPE Load Load Sample (pH 6.5) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes Neutrals) Load->Wash1 Retain Sulfates Wash2 Wash 2: MeOH (Removes Hydrophobics) Wash1->Wash2 Elute Elute Conjugates (5% NH4OH in MeOH) Wash2->Elute Disrupt Ionic Bonds Analyze LC-MS/MS Analysis (ESI Negative Mode) Elute->Analyze

Fig 1. Optimized Weak Anion Exchange (WAX) SPE workflow for extracting BPA sulfate conjugates.

Self-Validating Experimental Protocol: Mixed-Mode WAX SPE

To ensure absolute trustworthiness, this protocol integrates built-in validation checkpoints to continuously monitor matrix effects and extraction recovery, creating a self-validating system.

Materials:

  • Strata-X-AW or Oasis WAX SPE cartridges (60 mg/3 mL).

  • Isotopically labeled internal standards (IS): 13C12​ -BPAS and 13C12​ -BPADS.

Step-by-Step Methodology:

  • Sample Preparation & IS Spiking: Aliquot 1.0 mL of urine or serum. Spike with 10 ng of 13C12​ -BPAS and 13C12​ -BPADS. Dilute with 1.0 mL of ammonium acetate buffer (pH 6.5).

    • Causality: pH 6.5 ensures the sulfate groups are fully ionized (deprotonated) while the WAX sorbent (typically a secondary or tertiary amine) remains protonated and positively charged, maximizing electrostatic interaction (3)[3].

  • Sorbent Conditioning: Pass 2 mL of Methanol (MeOH) followed by 2 mL of LC-MS grade water through the cartridge.

  • Sample Loading: Load the buffered sample at a controlled flow rate of 1 mL/min.

  • Interference Washing:

    • Wash 1: 2 mL of 2% Formic Acid in water. (Causality: Lowers pH slightly to wash away neutral and weakly acidic interferences without breaking the strong ionic bond of the sulfates).

    • Wash 2: 2 mL of pure MeOH. (Causality: Removes hydrophobic matrix components like lipids. The sulfates remain locked to the sorbent via ionic bonds, preventing breakthrough).

  • Target Elution: Elute BPAS and BPADS with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

    • Causality: The high pH (basic conditions) deprotonates the amine groups on the WAX sorbent, neutralizing its positive charge. The ionic interaction is broken, and the highly soluble sulfates are released into the methanolic phase (4)[4].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of mobile phase (e.g., 10% Acetonitrile in water) for LC-MS/MS analysis.

Self-Validation System (The E-E-A-T Checkpoints): To validate the extraction efficiency for every batch, prepare three distinct sets of samples:

  • Set A (Pre-Extraction Spike): Matrix spiked with IS before SPE.

  • Set B (Post-Extraction Spike): Blank matrix subjected to SPE, then spiked with IS after elution but before evaporation.

  • Set C (Neat Standard): IS spiked directly into the reconstitution solvent.

  • Validation Math: Absolute Recovery = (Area Set A / Area Set B) × 100. Matrix Effect = (Area Set B / Area Set C) × 100. If BPADS recovery drops below 80%, it indicates sorbent overloading or insufficient basicity in the elution step.

References
  • Source: PubMed Central (PMC)
  • Source: Environmental Science & Technology (ACS Publications)
  • Title: Determination of bisphenol A, triclosan and their metabolites in human urine using isotope-dilution liquid chromatography–tandem mass spectrometry Source: Journal of Chromatography A URL
  • Source: PubMed Central (PMC)

Sources

Inter-Laboratory Comparison of Bisphenol A Bissulfate Disodium Salt Analytical Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As human biomonitoring of endocrine-disrupting chemicals evolves, the analytical precision required to quantify Bisphenol A (BPA) and its phase II metabolites has become increasingly stringent. Historically, laboratories relied on indirect measurement techniques, using enzymatic deconjugation to measure "total BPA." However, the advent of high-purity analytical standards—specifically Bisphenol A bissulfate disodium salt and its deuterated isotopologues—has revolutionized direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification ()[1].

Designed for researchers, analytical chemists, and drug development professionals, this guide objectively compares these analytical approaches, leveraging recent inter-laboratory comparison investigations (ICI) to establish a self-validating framework for BPA metabolite quantification.

Metabolic Causality and the Shift to Direct Measurement

Following exposure, free BPA (the bioactive aglycone) is rapidly metabolized in the hepatic and intestinal pathways by UGT and SULT enzymes. While BPA glucuronide (BPAG) accounts for the vast majority (>90%) of urinary metabolites, sulfated conjugates like Bisphenol A disulfate (BPADS) represent a critical, biologically relevant fraction that must be accurately quantified to assess true toxicokinetic clearance ()[2].

Measuring total BPA via indirect enzymatic hydrolysis (using β -glucuronidase and arylsulfatase) introduces severe analytical vulnerabilities. It is highly prone to external free-BPA contamination from laboratory plastics and often suffers from incomplete desulfation. Directly quantifying BPADS using a specific disodium salt standard eliminates these variables, ensuring absolute structural confirmation and preventing the underestimation of exposure.

BPAMetabolism BPA Free Bisphenol A (BPA) (Bioactive) Liver Hepatic Phase II Metabolism (UGT & SULT Enzymes) BPA->Liver Absorption BPAG BPA Glucuronide (BPAG) (Major Metabolite: >90%) Liver->BPAG UGT Enzymes BPADS BPA Disulfate (BPADS) (Minor Metabolite) Liver->BPADS SULT Enzymes Excretion Renal Excretion (Urine Matrix) BPAG->Excretion BPADS->Excretion

Phase II hepatic metabolism of Bisphenol A into glucuronide and sulfate conjugates.

Inter-Laboratory Comparison (ICI) Performance Data

The reliability of BPA quantification heavily depends on the analytical standards and methodologies employed. The European Human Biomonitoring Initiative (HBM4EU) conducted extensive Inter-laboratory Comparison Investigations (ICI) and External Quality Assurance Schemes (EQUAS) across 32 European laboratories ()[3].

The data unequivocally demonstrates that laboratories utilizing isotope-dilution LC-MS/MS with specific analytical standards consistently outperform those using older GC-MS techniques or non-isotopic methods.

Table 1: HBM4EU ICI/EQUAS Performance Metrics for BPA Analysis

Performance MetricLow Concentration PoolHigh Concentration Pool
Satisfactory Z-Scores (Average) 83%93%
Qualified Laboratories -24 out of 32 (75%)
Primary Analytical Technique LC-MS/MS (75% of labs)LC-MS/MS (75% of labs)
Quantification Approach Isotope Dilution (91% of labs)Isotope Dilution (91% of labs)
Comparison of Analytical Approaches: Direct vs. Indirect

How does the direct use of Bisphenol A bissulfate disodium salt compare to traditional indirect methods? The table below objectively contrasts the two methodologies based on analytical rigor and operational efficiency.

Table 2: Objective Comparison of BPA Metabolite Quantification Strategies

FeatureDirect LC-MS/MS (BPADS Standards)Indirect Measurement (Enzymatic Deconjugation)
Target Analytes Specific conjugates (BPAG, BPAS, BPADS)Total BPA (Free + Deconjugated)
Standard Required Bisphenol A bissulfate disodium saltUnlabeled BPA
Sample Prep Time Rapid (Direct SPE extraction)Lengthy (Requires hours of incubation at 37°C)
Risk of Contamination Low (Measures intact in vivo metabolites)High (Vulnerable to ubiquitous free BPA background)
Enzyme Dependency NoneHigh (Requires β -glucuronidase/arylsulfatase)
Accuracy Profile Absolute structural confirmationProne to underestimation if hydrolysis is incomplete
Self-Validating Experimental Protocol: Isotope-Dilution LC-MS/MS

To achieve the >90% satisfactory Z-scores observed in top-tier ICI laboratories, workflows must be inherently self-validating. The following protocol leverages Bisphenol A bissulfate disodium salt (unlabeled) for calibration and BPADS-d6 disodium salt as an internal standard to correct for matrix-induced ion suppression.

LCMSWorkflow Sample Urine/Serum Sample (Contains BPADS) Spike Spike Internal Standard (BPADS-d6 Disodium Salt) Sample->Spike SPE Solid-Phase Extraction (SPE) (Clean-up & Concentration) Spike->SPE Matrix Stabilization LC Liquid Chromatography (LC) (Reverse-Phase Separation) SPE->LC Purified Extract MSMS Tandem Mass Spectrometry (ESI-, MRM Mode) LC->MSMS Analyte Elution Data Quantification & Validation (Isotope Dilution) MSMS->Data Ion Transitions

Self-validating LC-MS/MS workflow utilizing isotope-dilution for BPADS quantification.

Step-by-Step Methodology:

Step 1: Standard Preparation & Spiking (Causality: Matrix Normalization)

  • Prepare a multi-point calibration curve using unlabeled Bisphenol A bissulfate disodium salt (ranging from 0.01 to 100 ng/mL).

  • Spike 0.5 mL of the biological matrix (urine/serum) with a known concentration of BPADS-d6 disodium salt internal standard.

  • Scientific Causality: The deuterium label creates a distinct mass shift. Because the deuterated standard shares identical physicochemical properties with the native analyte, it co-elutes during chromatography, perfectly mirroring and correcting for any extraction losses or ionization suppression caused by the biological matrix.

Step 2: Solid-Phase Extraction (SPE) (Causality: Ion Suppression Mitigation)

  • Load the spiked sample onto a pre-conditioned mixed-mode SPE cartridge.

  • Wash with 5% methanol in water to elute salts, urea, and hydrophilic proteins.

  • Elute the target analytes with 100% methanol.

  • Scientific Causality: BPADS is a highly polar, doubly charged molecule. Removing the biological matrix is critical to prevent signal quenching (ion suppression) in the mass spectrometer's electrospray source.

Step 3: Liquid Chromatography (LC) Separation (Causality: Isomeric Resolution)

  • Inject the purified eluate onto a C18 reverse-phase column.

  • Utilize a gradient mobile phase consisting of water and acetonitrile, buffered with 0.1% ammonium acetate.

  • Scientific Causality: Ammonium acetate acts as a volatile buffer, maintaining the ionization state of the sulfate groups. This ensures optimal column retention and sharp peak shapes, allowing complete baseline separation of BPADS from BPAG and free BPA.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection (Causality: Absolute Specificity)

  • Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-).

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions. For BPADS, monitor the precursor-to-product ion transitions corresponding to the specific loss of the sulfate moiety.

Step 5: System Self-Validation

  • Run Quality Control (QC) samples at low, medium, and high concentrations every 10 to 15 clinical samples.

  • Validation Threshold: The absolute recovery of the BPADS-d6 internal standard must remain between 85% and 115%. If the internal standard signal drops significantly, it acts as an immediate diagnostic flag for SPE failure or severe matrix effects, thereby preventing the reporting of false negatives.

References
  • Vaccher, V., et al. (2022). "European interlaboratory comparison investigations (ICI) and external quality assurance schemes (EQUAS) for the analysis of bisphenol A, S and F in human urine: Results from the HBM4EU project." Environmental Research. URL: [Link]

  • Provencher, G., et al. (2014). "Determination of bisphenol A, triclosan and their metabolites in human urine using isotope-dilution liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. URL:[Link]

  • Andra, S. S., et al. (2016). "Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: Exposure biomarker perspectives." Science of The Total Environment. URL:[Link]

Sources

Validating the Accuracy of Bisphenol A Bissulfate Disodium Salt Calibration Curves: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bisphenol A (BPA) is a pervasive endocrine-disrupting chemical that undergoes rapid Phase II metabolism in humans, converting predominantly into BPA glucuronide and BPA sulfate[1][2]. Historically, bioanalytical workflows relied on the enzymatic deconjugation of these metabolites to measure "total BPA," a method fraught with analytical variability and background contamination risks[2][3].

Today, the direct quantification of intact conjugates via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for pharmacokinetic and environmental exposure studies[3][4]. This guide objectively evaluates the use of Bisphenol A bissulfate disodium salt as an analytical reference standard, detailing the causality behind experimental choices and providing a self-validating protocol for establishing highly accurate LC-MS/MS calibration curves.

The Mechanistic Need for Direct Conjugate Analysis

When BPA enters the systemic circulation, it is rapidly detoxified by hepatic and intestinal enzymes. Sulfotransferases (SULTs) convert the aglycone into BPA sulfate, while Glucuronosyltransferases (UGTs) convert it into BPA glucuronide[1][2]. Understanding the exact ratio of these circulating metabolites is critical for toxicokinetic modeling, as the conjugated forms exhibit different biological half-lives and excretion profiles compared to native BPA[2][5].

BPA_Metabolism BPA Bisphenol A (BPA) (Aglycone) SULT Sulfotransferase (SULT) Enzymatic Pathway BPA->SULT Phase II Sulfation UGT Glucuronosyltransferase (UGT) Enzymatic Pathway BPA->UGT Phase II Glucuronidation BPAS BPA Sulfate / Bissulfate (Target Analyte) SULT->BPAS BPAG BPA Glucuronide (Parallel Metabolite) UGT->BPAG

Fig 1: Phase II metabolic pathways converting native BPA into conjugated sulfate and glucuronide forms.

Comparative Analysis: Selecting the Right Calibration Standard

To construct an accurate calibration curve, the physical and chemical properties of the reference standard must perfectly mirror the target analyte while maintaining long-term stability in solution.

Why the Disodium Salt Outperforms Alternatives
  • Chemical Stability: The free acid form of BPA bissulfate is highly unstable; the acidic sulfate groups catalyze auto-hydrolysis in aqueous and methanolic solutions. The disodium salt neutralizes these groups, ensuring the structural integrity of the standard during long-term storage (typically at 2–8°C)[6][7].

  • Ionization Efficiency: In negative electrospray ionization (ESI-), the disodium salt readily dissociates. Because the sulfate groups are already deprotonated, they yield a highly stable and abundant precursor ion without the need for complex adduct formation[4][8].

  • Elimination of Derivatization Losses: Indirect methods that rely on arylsulfatase to cleave the sulfate group suffer from incomplete enzymatic digestion and matrix-induced enzyme inhibition. Direct quantification using the disodium salt standard bypasses these variables entirely[2][4].

Table 1: Comparison of Calibration Approaches for BPA Sulfate
Standard / MethodSolution StabilityESI- Ionization EfficiencyMatrix Effect SusceptibilityAnalytical Application
BPA Bissulfate Disodium Salt Excellent (Neutralized, resists hydrolysis)High (Pre-ionized sulfate groups)Low (When paired with SIL-IS)Direct LC-MS/MS Quantification
BPA Bissulfate Free Acid Poor (Prone to auto-catalytic degradation)HighModerateQualitative Screening
Enzymatic Deconjugation N/A (Measures Aglycone)Moderate (Requires derivatization)High (Enzyme inhibition by matrix)Legacy "Total BPA" Estimation

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, a calibration curve must be a self-validating system. This means it must dynamically correct for extraction losses and ion suppression using Isotope Dilution Mass Spectrometry (IDMS)[1][5].

Step-by-Step Methodology

Step 1: Preparation of Matrix-Matched Calibrators & QCs

  • Action: Spike analyte-free matrix (e.g., stripped human serum or synthetic urine) with Bisphenol A bissulfate disodium salt to yield a 7-point calibration curve ranging from 0.01 to 100 ng/mL[3][9]. Prepare independent Quality Control (QC) samples at low (0.05 ng/mL), mid (5.0 ng/mL), and high (50 ng/mL) concentrations.

  • Causality: Matrix-matching ensures that the calibrators experience the exact same extraction efficiency and source ion suppression as the unknown biological samples, establishing a true baseline for accuracy.

Step 2: Isotope Dilution (Internal Standard Addition)

  • Action: Add a fixed concentration (e.g., 5 ng/mL) of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Bisphenol A bissulfate-d6 disodium salt , to all blanks, calibrators, QCs, and unknown samples[4][5].

  • Causality: The deuterated standard co-elutes perfectly with the native analyte. Any signal suppression caused by co-eluting endogenous lipids or salts affects both compounds equally. By quantifying the ratio of Native/SIL-IS rather than absolute peak area, the method self-corrects for matrix effects[1][5].

Step 3: Solid-Phase Extraction (SPE)

  • Action: Condition a reversed-phase/ion-exchange mixed-mode SPE cartridge with methanol, followed by water. Load the matrix sample. Wash with 5% methanol in water, and elute the target analytes with 100% methanol[2][3].

  • Causality: BPA sulfates are highly polar and partition poorly into organic solvents, rendering traditional Liquid-Liquid Extraction (LLE) ineffective[2][3]. SPE chemically traps the polar conjugates, while the 5% methanol wash selectively removes salts and proteins that cause severe ion suppression in the MS source.

Step 4: LC-MS/MS Separation and Detection

  • Action: Inject the eluate onto a C18 analytical column. Utilize a mobile phase gradient of water and methanol, both modified with 0.1% ammonium hydroxide. Operate the mass spectrometer in negative ESI mode using Multiple Reaction Monitoring (MRM)[4][8].

  • Causality: The addition of a weak base (ammonium hydroxide) maintains a high pH in the mobile phase, ensuring the sulfate groups remain fully deprotonated. This pre-ionization drastically enhances the sensitivity of negative ESI, allowing the instrument to reliably hit trace-level Limits of Quantification (LOQ)[1][8].

LCMS_Workflow Matrix Biological Matrix (Serum/Urine) Spike Spike SIL-IS (BPA Bissulfate-d6) Matrix->Spike SPE Solid-Phase Extraction (Enrichment) Spike->SPE LC LC Separation (C18, Gradient) SPE->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Curve Calibration Curve Validation MS->Curve

Fig 2: Step-by-step LC-MS/MS workflow for quantifying BPA bissulfate using isotope dilution.

Validation Metrics & Data Presentation

A rigorously validated calibration curve utilizing Bisphenol A bissulfate disodium salt should meet the following quantitative benchmarks, derived from established biomonitoring studies[3][4][9].

Table 2: Typical LC-MS/MS Validation Parameters
Validation ParameterTarget Acceptance CriteriaTypical Observed PerformanceCausality / Significance
Linear Dynamic Range R² > 0.990.01 – 100 ng/mLEnsures accurate quantification across both trace environmental and high occupational exposure levels.
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ≥ 100.01 – 0.05 ng/mLCritical for detecting low-abundance cord blood and serum metabolites without false positives.
Intra/Inter-Day Precision CV ≤ 15%6.0% – 8.5%Validates the reproducibility of the SPE extraction efficiency and LC-MS/MS ionization stability.
Matrix Recovery 80% – 120%90.0% – 95.5%Confirms that the SPE protocol effectively isolates the polar conjugate without irreversible binding to the resin.

By utilizing the disodium salt form of BPA bissulfate and strictly adhering to isotope dilution and SPE enrichment, researchers can eliminate the analytical artifacts associated with legacy deconjugation methods, yielding highly accurate, reproducible, and robust pharmacokinetic data.

References

  • PubMed / National Institutes of Health. Determination of free and conjugated forms of bisphenol A in human urine and serum by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • PMC / National Institutes of Health. Bisphenol-A (BPA), BPA glucuronide, and BPA sulfate in mid-gestation umbilical cord serum in a Northern and Central California population. Available at:[Link]

  • ACS Publications. Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Evaluation. Available at: [Link]

  • ACS Publications. Bisphenol A Metabolites and Bisphenol S in Paired Maternal and Cord Serum. Available at:[Link]

  • PMC / National Institutes of Health. Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives. Available at: [Link]

  • ACS Publications. Determination of Free and Conjugated Forms of Bisphenol A in Human Urine and Serum by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

Sources

Comparative Toxicokinetics of Parent Bisphenol A and Bisphenol A Bissulfate Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Active vs. Inactive Paradigm

In the field of endocrine disruption research, evaluating the toxicokinetics of Bisphenol A (BPA) requires a strict differentiation between the parent compound and its conjugated metabolites. Parent BPA is a highly lipophilic, toxicologically active compound that acts as an estrogen receptor (ER) agonist[1]. However, when administered orally, parent BPA exhibits an absolute bioavailability of less than 1% due to rapid and extensive first-pass metabolism in the gut wall and liver[2].

During first-pass metabolism, parent BPA is converted into highly water-soluble, toxicologically inactive conjugates—primarily BPA-glucuronide (BPAG) and BPA-sulfate (BPAS)[1]. To accurately study the sulfate fraction, researchers utilize Bisphenol A bissulfate disodium salt as a stable, synthetic analytical standard.

While BPAG is the dominant metabolite in adult human urine and serum, recent toxicokinetic profiling reveals a critical divergence in the fetal-placental compartment. In paired maternal and cord serum studies, BPA-sulfate emerges as the dominant metabolite in the fetus[3]. This presents a unique toxicokinetic risk: the presence of arylsulfatase C (steroid sulfatase) in placental tissues can deconjugate the inactive BPA-sulfate back into the active parent BPA, effectively creating a localized reservoir of endocrine disruption for the developing fetus[3][4].

G BPA Parent Bisphenol A (BPA) (Active ER Agonist) BPAS BPA-Sulfate (BPAS) (Inactive Conjugate) BPA->BPAS Sulfotransferases (SULTs) BPAG BPA-Glucuronide (BPAG) (Inactive Conjugate) BPA->BPAG UGTs BPAS->BPA Arylsulfatase C (Placenta/Fetal Reactivation) Excretion Urinary Excretion (t1/2 ~ 6 hours) BPAS->Excretion BPAG->Excretion

BPA metabolism pathway highlighting conjugation and fetal reactivation.

Comparative Toxicokinetic Profiling (ADME)

Understanding the causality behind the pharmacokinetic behavior of these two forms is essential for accurate drug development and toxicological risk assessment.

  • Absorption: Parent BPA is rapidly absorbed from the gastrointestinal tract but immediately subjected to Phase II biotransformation[1]. Bisphenol A bissulfate is not typically absorbed directly from the environment but is formed endogenously via sulfotransferases (SULTs).

  • Distribution: Parent BPA is lipophilic and can cross the blood-brain barrier and placenta. BPA-sulfate is highly hydrophilic, restricting its passive diffusion across lipid bilayers, which traps it in systemic circulation and amniotic fluid[4].

  • Metabolism & Clearance: Parent BPA is cleared almost entirely via conjugation. Both the glucuronide and sulfate conjugates have a terminal half-life ( t1/2​ ) of approximately 6 to 6.4 hours in adult humans[2].

  • Excretion: Over 90% of an oral BPA dose is excreted in the urine within 24 hours, predominantly as conjugates[2]. However, fetal clearance of BPA-sulfate is significantly slower, leading to prolonged exposure windows[5].

Quantitative Toxicokinetic Parameters

The following table summarizes the comparative toxicokinetic parameters based on a standardized 100 µg/kg oral dose in human models[2].

ParameterParent Bisphenol A (BPA)BPA Bissulfate Disodium Salt (BPAS)
Toxicological Status Active (Estrogen Receptor Agonist)Inactive (Conjugated Metabolite)
Oral Bioavailability < 1% (Extensive first-pass metabolism)N/A (Formed endogenously)
Cmax​ (100 µg/kg oral dose) ~1.5 ng/mL (Unconjugated fraction)~390 ng/mL (Total Conjugated fraction)
Terminal Half-Life ( t1/2​ ) ~6.2 hours~6.4 hours
Primary Excretion Route Urine (excreted as conjugates)Urine
Fetal/Maternal Profile Minor fraction in cord serumDominant metabolite in cord serum

Self-Validating Experimental Protocols

To accurately quantify the toxicokinetics of parent BPA versus its sulfate conjugate, researchers must employ a self-validating LC-MS/MS workflow. The protocol below utilizes isotopic dilution to correct for matrix effects and an enzymatic cleavage arm to mathematically validate the extraction efficiency.

Protocol: Simultaneous LC-MS/MS Quantification of Free and Conjugated BPA

Step 1: Sample Preparation & Isotope Dilution Aliquot 500 µL of biological sample (serum or urine). Spike the sample with 10 µL of an internal standard mixture containing isotopically labeled d6​ -BPA and d16​ -BPA-sulfate. Causality: Isotope dilution is critical because the hydrophilic sulfate conjugate and the lipophilic parent compound behave differently during ionization; the internal standards correct for differential ion suppression.

Step 2: Solid Phase Extraction (SPE) Load the sample onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water to remove salts and proteins. Elute with 100% methanol. Causality: The HLB sorbent is specifically chosen because it retains both the highly polar BPA-sulfate and the non-polar parent BPA, preventing the loss of the conjugated fraction.

Step 3: Enzymatic Deconjugation (Validation Arm) Divide the eluate into two aliquots. Keep Aliquot A intact (for direct quantification). Treat Aliquot B with β -glucuronidase and arylsulfatase for 2 hours at 37°C. Self-Validation Logic: The concentration of free BPA in Aliquot B minus the free BPA in Aliquot A must mathematically equal the directly quantified concentrations of BPAG + BPAS in Aliquot A. If these values diverge, it indicates in-source fragmentation or incomplete SPE recovery.

Step 4: LC-MS/MS Analysis Inject the samples into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

  • Parent BPA: m/z 227.0 212.0

  • BPA-Sulfate: m/z 307.0 227.0

Workflow Sample Biological Sample (Serum/Urine) Spike Spike Internal Standards (d6-BPA, d16-BPAS) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS Analysis (ESI- / MRM) SPE->LCMS Data Quantification (Free vs. Conjugated) LCMS->Data

LC-MS/MS workflow for quantifying free BPA and BPA-sulfate.

References

  • Metabolism and Kinetics of Bisphenol A in Humans at Low Doses Following Oral Administration Chemical Research in Toxicology URL:[Link]

  • Pharmacokinetics of Bisphenol A in Humans Following a Single Oral Administration Environment International (via PMC) URL:[Link]

  • Bisphenol A Metabolites and Bisphenol S in Paired Maternal and Cord Serum Environmental Science & Technology URL:[Link]

  • Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model Chemosphere (via PMC) URL:[Link]

Sources

Evaluating triple quadrupole vs high-resolution mass spectrometry for Bisphenol A bissulfate detection

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical dilemma of selecting the optimal mass spectrometry platform for quantifying endocrine-disrupting chemicals and their metabolites. Historically, Bisphenol A (BPA) exposure was assessed by measuring "total BPA" following enzymatic hydrolysis of urine or serum. However, this approach masks the true metabolic clearance rate and introduces severe sample preparation artifacts[1].

Today, the gold standard is the direct detection of intact Phase II conjugates, specifically BPA glucuronide and BPA bissulfate (BPA-BSS, also known as BPA disulfate)[2]. Because BPA-BSS is a highly polar dianion, its detection requires rigorous analytical design.

This guide provides an objective, data-driven comparison between Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for BPA-BSS detection, detailing the causality behind our experimental choices and providing self-validating protocols.

The Metabolic & Analytical Workflow

In humans and animals, hepatic sulfotransferases (SULTs) conjugate BPA into highly polar sulfate metabolites to facilitate renal excretion[1]. Capturing this pathway analytically requires a strategic choice between targeted sensitivity (QqQ) and untargeted specificity (HRMS).

G BPA Bisphenol A (BPA) Parent Compound SULT Sulfotransferase (SULT) Phase II Conjugation BPA->SULT BPABSS BPA Bissulfate (BPA-BSS) Dianionic Metabolite SULT->BPABSS Sample Sample Preparation (WAX SPE or PPT) BPABSS->Sample QqQ Triple Quadrupole (QqQ) Targeted MRM Sample->QqQ High Sensitivity HRMS HRMS (Orbitrap/Q-TOF) Full Scan / ddMS2 Sample->HRMS High Resolution

Figure 1: Phase II metabolic pathway of BPA and subsequent analytical detection workflows.

Platform 1: Triple Quadrupole (QqQ) – The Quantitative Workhorse

Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode remain the undisputed gold standard for absolute quantification. By isolating specific precursor-to-fragment transitions, QqQ platforms filter out matrix noise, achieving sub-ng/mL limits of detection (LOD)[1],[3].

G Ion BPA-BSS Ion [M-2H]2- Q1 Q1: Precursor m/z 193.0 Ion->Q1 Q2 Q2: Collision CID Fragmentation Q1->Q2 Q3 Q3: Fragment m/z 97.0 (HSO4-) Q2->Q3 Det Detector Quantification Q3->Det

Figure 2: QqQ Multiple Reaction Monitoring (MRM) mechanism for BPA-BSS detection.

Validated QqQ Protocol for BPA-BSS
  • Step 1: Solid-Phase Extraction (SPE). Load 1 mL of urine onto an Oasis WAX (Weak Anion Exchange) cartridge.

    • Causality: BPA-BSS is a dianion at physiological pH. A standard C18 column fails to retain it. The WAX sorbent captures the strongly acidic sulfate groups via ionic interactions, allowing us to wash away neutral lipids with 100% methanol. Elution is triggered using 5% ammonium hydroxide in methanol, which neutralizes the sorbent and releases the intact conjugate[3].

  • Step 2: UHPLC Separation. Inject 5 µL onto a Biphenyl column (100 x 2.1 mm, 1.7 µm). Use a gradient of 5 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Causality: The biphenyl stationary phase leverages π−π interactions with the aromatic rings of BPA-BSS. This provides orthogonal retention compared to standard hydrophobic interactions, critically separating BPA-BSS from endogenous steroid sulfates that cause ion suppression[4].

  • Step 3: MRM Detection. Operate in negative electrospray ionization (ESI-). Monitor the transition of the doubly deprotonated precursor [M−2H]2− at m/z 193.0 to the specific sulfate cleavage product at m/z 97.0 ( HSO4−​ ).

    • Causality: Disulfates readily form doubly charged ions. Monitoring the doubly charged precursor dramatically improves the signal-to-noise ratio by filtering out singly-charged matrix background[1].

Platform 2: High-Resolution Mass Spectrometry (HRMS) – The Discovery Engine

While QqQ excels at targeted quantification, it is blind to anything outside its programmed MRM list. HRMS platforms (Orbitrap or Q-TOF) operate in full-scan mode, capturing the entire metabolome. They rely on extreme resolving power ( R>70,000 ) and mass defect filtering to separate BPA-BSS from isobaric interferences[5].

Validated HRMS Protocol for BPA-BSS Profiling
  • Step 1: Protein Precipitation (PPT). Mix 100 µL of serum/urine with 400 µL of cold acetonitrile. Vortex and centrifuge at 14,000 rpm for 8 minutes at 4°C[4].

    • Causality: For discovery workflows, SPE might unintentionally bias the metabolome by discarding non-ionic metabolites. PPT ensures a comprehensive, non-biased extraction of all Phase I (oxidative) and Phase II (conjugated) metabolites[6].

  • Step 2: UHPLC Separation. Utilize the identical Biphenyl column gradient described in the QqQ protocol.

    • Causality: Maintaining chromatographic consistency allows for the direct translation of discovery targets identified on the HRMS into robust quantitative assays on the QqQ[4].

  • Step 3: HRMS Detection. Operate in Full MS / ddMS2 (Data-Dependent MS2) mode. Set MS1 resolution to 70,000 (at m/z 200).

    • Causality: High resolving power is mandatory to extract the exact mass of BPA-BSS (m/z 193.0189) with a <2 ppm mass tolerance. This mass defect filtering distinguishes BPA-BSS from endogenous isobaric compounds that would otherwise cause false positives in low-resolution systems[5].

Comparative Data Matrix

The following table summarizes the experimental performance metrics of both platforms based on validated in vitro and in vivo studies[4],[1],[3].

Performance MetricTriple Quadrupole (QqQ)High-Resolution MS (Orbitrap/Q-TOF)
Primary Application Absolute quantification of targeted conjugatesUntargeted profiling & structural elucidation
Limit of Detection (LOD) 0.01 - 0.05 ng/mL (Superior)0.1 - 0.5 ng/mL
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppm (Superior)
Selectivity Mechanism Precursor-to-fragment transitions (MRM)Exact mass (Mass defect) & isotopic fidelity
Retrospective Analysis Impossible (Un-targeted data is discarded)Possible (Full scan captures all ions)

Decision Matrix: Which Platform to Choose?

  • Choose QqQ if: Your primary goal is regulatory compliance, pharmacokinetic (PK) clearance mapping, or epidemiological screening where you need to quantify BPA-BSS down to sub-ng/mL concentrations in thousands of samples[1],[3].

  • Choose HRMS if: You are conducting in vitro metabolism studies (e.g., human liver microsome assays) and need to map the entire biotransformation pathway of BPA, discovering novel oxidative metabolites alongside BPA-BSS without prior knowledge of their exact structures[4],[6].

References

  • Ousji, O., Ohlund, L., & Sleno, L. "Comprehensive In Vitro Metabolism Study of Bisphenol A Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry." Chemical Research in Toxicology, 2020. URL: [Link]

  • "Metabolomics: a tool to characterize the effect of phthalates and bisphenol A." Canadian Science Publishing. URL: [Link]

  • "In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS." Journal of the American Society for Mass Spectrometry, 2020. URL: [Link]

  • Liao, C., & Kannan, K. "Determination of free and conjugated forms of bisphenol A in human urine and serum by liquid chromatography-tandem mass spectrometry." PubMed / Environmental Science & Technology, 2012. URL: [Link]

  • Ho, W., et al. "Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors." Archives of Environmental Contamination and Toxicology, 2017. URL: [Link]

  • Gayrard, V., et al. "Quantitative method for conjugated metabolites of bisphenol A and bisphenol S determination in food of animal origin by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry." PubMed / Food Chemistry, 2019. URL: [Link]

Sources

Safety Operating Guide

Comprehensive Operational Guide: Handling and Disposal of Bisphenol A Bissulfate Disodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals increasingly utilize Bisphenol A (BPA) metabolites like Bisphenol A Bissulfate Disodium Salt for mass spectrometry standards and toxicological assays, understanding the unique physicochemical behavior of these derivatives is critical. This guide provides authoritative, step-by-step operational and disposal protocols designed to ensure absolute laboratory safety and environmental compliance.

Physicochemical Causality & Hazard Assessment

To handle a chemical safely, one must understand the causality behind its hazards. Why does BPA Bissulfate Disodium Salt require specialized disposal compared to standard BPA?

The addition of two sulfate groups and sodium counterions transforms the hydrophobic BPA molecule into a highly hydrophilic compound. While this water solubility is advantageous for LC-MS/MS workflows and biological clearance assays, it presents a severe environmental risk. If discharged into standard municipal wastewater systems, the compound bypasses traditional filtration. Once in aquatic ecosystems, environmental sulfatases can hydrolyze the sulfate groups,[1].

Quantitative Safety & Physicochemical Data

Table 1: Comparative Physicochemical & Safety Metrics

PropertyBisphenol A (Base)BPA Bissulfate Disodium SaltOperational Consequence
Water Solubility Insoluble (~120-300 mg/L)Highly Soluble (>50 g/L)Cannot be sewered; requires dedicated aqueous waste collection.
Vapor Pressure Low (Dust explosion risk)Low (Aerosolization risk)Requires Local Exhaust Ventilation (LEV) during powder handling.
Environmental Fate Soil adsorption (High Koc)High aquatic mobilitySpills require absorbent barriers to prevent drain ingress.
EPA/RCRA Status Regulated under TSCARegulated as hazardous wasteMust be incinerated at an approved facility.

Standard Operating Procedure: Waste Segregation & Disposal

Trustworthy laboratory safety relies on self-validating systems—protocols where each step inherently verifies the safety of the next. The following procedures ensure zero-emission disposal of BPA Bissulfate Disodium Salt.

Protocol A: Solid Waste Containment (Powders & Consumables)
  • Source Extraction: Perform all weighing and transfer of the solid salt within a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) system.[2].

  • Primary Containment: Place all contaminated solid consumables (weigh boats, pipette tips, Kimwipes) into a sealable, anti-static polyethylene bag.

  • Secondary Containment: Transfer the sealed bag into a rigid, puncture-resistant hazardous waste container labeled "Toxic Solid Waste - Endocrine Disruptor Metabolites."

  • Validation: Ensure the container is stored in a cool, dry environment away from strong oxidizers, [3].

Protocol B: Liquid Waste Management (Aqueous & Organic)

BPA Bissulfate Disodium Salt is frequently prepared in methanol or water for analytical standards.

  • Segregation: NEVER mix aqueous BPA disulfate waste with general acidic or basic waste. Segregate into dedicated "Aqueous BPA Waste" and "Organic Solvent BPA Waste" (e.g., Methanol/Acetonitrile) carboys.

  • Chemical Compatibility: Ensure waste carboys are made of High-Density Polyethylene (HDPE), which resists degradation from both the aqueous salt and organic solvents.

  • Labeling & Logging: Log the exact concentration and volume of the solution added. This self-validating step is a critical regulatory requirement for downstream high-temperature incineration processing.

  • Disposal Route: Transfer sealed carboys to Environmental Health and Safety (EHS) for high-temperature incineration (EPA compliant). Do not attempt chemical neutralization, as this does not destroy the phenolic backbone.

BPADisposal Start BPA Bissulfate Disodium Salt Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Aqueous Aqueous Waste (Buffer Solutions, LC Mobile Phase) Start->Aqueous Organic Organic Waste (Methanol/Acetonitrile Standards) Start->Organic SolidCont Anti-Static PE Bag + Rigid Container Solid->SolidCont LiquidCont HDPE Carboy (Segregated by Solvent) Aqueous->LiquidCont Organic->LiquidCont EHS EHS Hazardous Waste Collection (Manifest & Logging) SolidCont->EHS LiquidCont->EHS Incineration High-Temperature Incineration (Complete Destruction) EHS->Incineration

Workflow for the segregation, containment, and EPA-compliant disposal of BPA Bissulfate.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental migration.

Step-by-Step Spill Protocol:

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE:[4].

  • Containment (Liquid Spill): If the salt is dissolved in a solvent, surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads). Do NOT use water to flush the area, as this will rapidly expand the contamination zone due to the salt's high solubility.

  • Containment (Solid Spill): For powder spills, avoid dry sweeping which generates airborne dust. Use a HEPA-filtered vacuum dedicated to hazardous materials, or gently cover the powder with damp absorbent pads to suppress dust before collection.

  • Decontamination: Wash the affected surface with a high-percentage organic solvent (like isopropanol or methanol) to lift residual organic material, followed by a final wipe with soapy water. All cleanup materials must be disposed of as solid hazardous waste.

  • Reporting: Notify EHS and local authorities if the spill enters any floor drains,[1].

References

  • Title: Bisphenol A Action Plan - EPA Source: U.S. Environmental Protection Agency (epa.gov) URL: [Link]

  • Title: Analytical Procedure for Bisphenol A (OSHA-1018) Source: Occupational Safety and Health Administration (osha.gov) URL: [Link]

  • Title: Handling, Storage and Disposal of BPA. How do we do it safely? Source: Hazox (hazoxinc.com) URL: [Link]

  • Title: Material Safety Data Sheet: Bisphenol A - 157 Source: Texas State University (txst.edu) URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bisphenol A Bissulfate Disodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Bisphenol A Bissulfate Disodium Salt. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a framework of self-validating safety and scientific integrity. Our objective is to build your trust by providing value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.

Hazard Profile: Understanding the "Why" Behind the PPE

Bisphenol A (BPA) and its derivatives, including the bissulfate disodium salt, are classified with several significant health hazards that dictate our safety protocols.[1] The primary routes of occupational exposure include inhalation of dust particles, dermal (skin) contact, and accidental ingestion.[2] This compound is not merely an irritant; it is a suspected reproductive toxicant and a potential endocrine disruptor, necessitating a stringent approach to exposure minimization.[2][3]

A summary of the hazards associated with BPA and its salts provides the logical foundation for the protective measures outlined in this guide.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral H302: Harmful if swallowed[3]Avoid ingestion; no eating, drinking, or smoking in the handling area.
Skin Corrosion/Irritation H315: Causes skin irritation[3]Protective gloves and lab coats are mandatory to prevent skin contact.
Skin Sensitization H317: May cause an allergic skin reaction[4]Consistent glove use is critical to prevent sensitization over time.
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation[3][4][5]Chemical safety goggles or a face shield are required at all times.
Respiratory Irritation H335: May cause respiratory irritation[3][4]Handling must occur in a well-ventilated area, preferably a fume hood, to control dust.
Reproductive Toxicity H360: May damage fertility or the unborn child[4]This is a critical hazard requiring the highest level of containment and PPE to prevent any exposure.
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects[4]Disposal procedures must be strictly followed to prevent environmental release.

Core Directive: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not arbitrary; it is a carefully assembled barrier system designed to protect you from the specific hazards outlined above.

Eye and Face Protection: The First Line of Defense

Due to the classification of this chemical as a severe eye irritant capable of causing serious damage, robust eye protection is non-negotiable.[3][4][5]

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant chemical safety goggles. These provide a full seal around the eyes, protecting against dust particles and splashes.

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution of large volumes), a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection: Preventing Dermal Absorption and Sensitization

Given that Bisphenol A can be absorbed through the skin and may cause both irritation and allergic reactions, comprehensive skin and body protection is crucial.[2][3][6]

  • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always double-check the manufacturer's compatibility charts for breakthrough times. Before use, inspect gloves for any signs of degradation or puncture. Contaminated work clothing must not be allowed out of the workplace.

  • Lab Coat/Gown: A long-sleeved, fully-buttoned laboratory coat is mandatory. For procedures with a higher risk of contamination, consider a disposable, one-piece overall.[7]

  • Footwear: Chemical-resistant safety shoes or boots are recommended, especially in areas where larger quantities are stored or handled. At a minimum, fully enclosed leather shoes must be worn.[7]

Respiratory Protection: Controlling Inhalation of Particulate Matter

As a solid that can form dust, Bisphenol A Bissulfate Disodium Salt poses a respiratory irritation hazard.[3][4] All handling of the solid chemical must be performed in a manner that minimizes dust generation.

  • Primary Engineering Control: All weighing and handling of the powdered chemical must be conducted within a certified chemical fume hood or a powder containment hood. This is the most effective way to prevent inhalation exposure.

  • Secondary Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with P100 (or N95 for nuisance dust) filters is required.[7] All personnel requiring respirators must be part of a respiratory protection program that includes fit-testing and training.

Operational Plan: A Step-by-Step Procedural Guide

This workflow integrates the PPE requirements into a logical, safe handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Assess Hazards Review SDS B 2. Assemble PPE Goggles, Gloves, Lab Coat A->B C 3. Don PPE Ensure proper fit B->C D 4. Handle Chemical Work within fume hood C->D Enter work area E 5. Decontaminate Workspace Wipe down surfaces D->E Complete handling F 6. Doff PPE Remove gloves last E->F G 7. Dispose of Waste Segregate hazardous waste F->G H 8. Personal Hygiene Wash hands thoroughly G->H

Caption: Safe Handling Workflow for Bisphenol A Bissulfate Disodium Salt.

Detailed Protocol:

  • Preparation:

    • Confirm the location of the nearest safety shower and eyewash station.

    • Review the Safety Data Sheet (SDS) for Bisphenol A Bissulfate Disodium Salt before beginning work.[8]

    • Prepare your workspace by lining the work surface in the fume hood with absorbent bench paper.

    • Don your lab coat, followed by chemical safety goggles, and finally, your nitrile gloves.

  • Chemical Handling:

    • Perform all manipulations, including weighing and preparing solutions, inside a certified chemical fume hood to prevent exposure to airborne dust.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping or pouring the powder from a height.

    • If adding to a solvent, add the solid to the liquid slowly to prevent splashing.

  • Post-Handling & Decontamination:

    • Once the procedure is complete, securely cap all containers of the chemical.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Wipe down the work surface inside the fume hood. Dispose of the contaminated bench paper as hazardous waste.

Disposal Plan: Environmental Responsibility

Due to its classification as toxic to aquatic life, proper disposal is a critical final step.[4]

  • Chemical Waste: All waste containing Bisphenol A Bissulfate Disodium Salt, whether solid or in solution, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and bench paper, must be disposed of in the solid hazardous waste stream.

  • Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal.[9] Never dispose of this chemical down the drain.

Emergency Procedures: Immediate Response Plan

Skin Contact:

  • Immediately remove all contaminated clothing.

  • Rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • Seek medical attention if irritation or a rash develops.[7]

Eye Contact:

  • Do not delay.[10] Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention from an ophthalmologist.

Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen. If breathing has stopped, begin rescue breathing.[6]

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.[5]

  • Have the person drink water (two glasses at most).

  • Seek immediate medical attention.

References

  • Bisphenol A Bissulfate Disodium Salt — Chemical Substance Inform
  • bisphenol a disodium salt | C15H14Na2O2 | CID 17127. PubChem.
  • SAFETY D
  • Safety D
  • Bisphenol A bissulfate, disodium salt (unlabeled) 100 µg/mL in methanol.
  • Bisphenol A Bissulfate Disodium Salt-13C12 | CAS No. NA. Clearsynth.
  • SAFETY D
  • SAFETY DATA SHEET . [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo8MSthz6maiEmJJOs6MTyepCbua2DV3onO1aVE6VehlpBRPWPOrAxYP8MORmViyXBlrL6uS54bXu9tnfzxmROgm6BT1oUbNOZdOfVj0ahNk_R2VNWzZOIWOJma8uOGSCbGBNGbkScOhVeEzRMcTvB9l5nMBdW]([Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.